KR-31378
Description
Propriétés
Numéro CAS |
335381-68-5 |
|---|---|
Formule moléculaire |
C22H27N5O4 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
1-[(2S,4R)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine |
InChI |
InChI=1S/C22H27N5O4/c1-22(20(29-2)30-3)19(28)18(16-11-15(24)9-10-17(16)31-22)27-21(26-13-23)25-12-14-7-5-4-6-8-14/h4-11,18-20,28H,12,24H2,1-3H3,(H2,25,26,27)/t18-,19?,22+/m1/s1 |
Clé InChI |
OZHUPJHJQIEDFA-VWIBBUNHSA-N |
SMILES isomérique |
C[C@]1([C@H]([C@@H](C2=C(O1)C=CC(=C2)N)NC(=NCC3=CC=CC=C3)NC#N)O)C(OC)OC |
SMILES canonique |
CC1(C(C(C2=C(O1)C=CC(=C2)N)NC(=NCC3=CC=CC=C3)NC#N)O)C(OC)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KR 31378 KR-31378 KR31378 N''-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of KR-31378: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-31378, a novel benzopyran derivative, has emerged as a promising therapeutic agent with significant cardioprotective and neuroprotective properties. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its role as a potent activator of the ATP-sensitive potassium (KATP) channel, particularly the mitochondrial subtype (mitoKATP). The document summarizes key experimental findings, presents quantitative data in a structured format, outlines detailed experimental protocols for pivotal studies, and illustrates the compound's signaling pathways and experimental workflows through diagrams.
Primary Mechanism of Action: Mitochondrial ATP-Sensitive Potassium Channel Activation
The principal mechanism of action of this compound is the activation of ATP-sensitive potassium (KATP) channels.[1][2] Extensive research indicates that this compound preferentially targets the mitochondrial KATP (mitoKATP) channels.[1] Opening of these channels in the inner mitochondrial membrane leads to an influx of K+ into the mitochondrial matrix, which is a critical event in triggering cellular protective pathways.
Cardioprotective Effects
This compound exhibits robust cardioprotective effects, primarily through the suppression of cardiac hypertrophy and the mitigation of ischemia-reperfusion injury.
Inhibition of Cardiac Hypertrophy
In vitro studies using rat heart-derived H9c2 cells have shown that this compound effectively suppresses hypertrophy induced by various agonists, including angiotensin II, phenylephrine (B352888), isoproterenol, and urotensin II.[1] Treatment with these agonists resulted in a significant increase in cell size, which was inhibited by this compound in a concentration-dependent manner.[1] This anti-hypertrophic effect was reversed by the mitoKATP channel blockers 5-hydroxydecanoate (B1195396) and glibenclamide, further implicating the activation of these channels in the mechanism.[1]
In vivo, in a rat model of congestive heart failure induced by myocardial infarction, this compound administration significantly inhibited atrial hypertrophy and reduced the serum levels of pro-atrial natriuretic peptide, a key biochemical marker of heart failure.[1]
Protection Against Oxidative Stress and Hypoxia
This compound demonstrates a protective effect against oxidative stress-induced cell death in cardiac myocytes.[1] In H9c2 cells subjected to chemical hypoxia, this compound suppressed the generation of reactive oxygen species (ROS). It also blocked the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) in a dose-dependent manner, signaling pathways known to be involved in stress-induced apoptosis.
Neuroprotective Effects
This compound has been shown to be a potent neuroprotective agent, offering protection against ischemic brain injury.
Attenuation of Ischemic Damage
In organotypic hippocampal slice cultures exposed to oxygen/glucose deprivation, pretreatment with 10 µM this compound conferred a significant neuroprotective effect in both the CA1 and CA3 regions of the hippocampus.[3] This protective effect was attenuated by the KATP channel blocker glibenclamide, indicating that the neuroprotection is mediated by the opening of KATP channels.[3] Furthermore, in a rat model of focal ischemic brain damage, this compound demonstrated a neuroprotective effect by reducing infarct size. Studies have also shown that this compound protects cortical neurons from iron-induced cell death with an IC50 of 12 μM, an effect suggested to be independent of its K+ channel opening activity and more related to its antioxidant properties.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Neuroprotective Activity of this compound
| Assay | Cell Type | Insult | Endpoint | Effective Concentration | IC50 | Reference |
| Neuroprotection | Organotypic hippocampal slices | Oxygen/glucose deprivation | Neuronal cell death | 10 µM | Not Reported | [3] |
| Neuroprotection | Fetal rat primary mixed cortical culture | FeSO4 | Cell death | Concentration-dependent | 12 µM |
Table 2: In Vitro Cardioprotective Activity of this compound
| Assay | Cell Line | Inducer of Hypertrophy | Endpoint | Effect | Reference |
| Anti-hypertrophy | H9c2 cells | Angiotensin II, phenylephrine, isoproterenol, urotensin II | Increased cell size | Concentration-dependent inhibition | [1] |
| Anti-hypertrophy | H9c2 cells | Angiotensin II | Increased cell protein content | Inhibition | [1] |
Experimental Protocols
The following are generalized protocols for key experiments based on the methodologies described in the cited literature.
Assessment of Anti-Hypertrophic Effects in H9c2 Cells
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Hypertrophy: Cells are seeded in appropriate culture plates. After reaching 70-80% confluency, the cells are serum-starved for 24 hours. Hypertrophy is then induced by treating the cells with hypertrophic agonists such as angiotensin II (e.g., 1 µM) or phenylephrine (e.g., 100 µM) for 48 hours.
-
Treatment with this compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, typically in the range of 1-100 µM, either as a pretreatment or co-treatment with the hypertrophic agonist.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Cells are fixed and stained with a fluorescent dye (e.g., phalloidin (B8060827) for F-actin). The cell surface area is then measured using imaging software.
-
Protein Synthesis: The rate of protein synthesis is determined by measuring the incorporation of a radiolabeled amino acid, such as [3H]-leucine, into the total cellular protein.
-
-
Antagonism Studies: To confirm the role of KATP channels, cells are pre-incubated with a KATP channel blocker (e.g., 10 µM glibenclamide or 100 µM 5-hydroxydecanoate) before the addition of this compound and the hypertrophic agonist.
Patch-Clamp Recording of KATP Channels in Neuroblastoma Cells
-
Cell Preparation: Neuroblastoma 2a (N2a) cells are cultured on glass coverslips.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of ATP to study the ATP-sensitivity of the channels, adjusted to pH 7.2.
-
Application of this compound: this compound is applied to the cells via a perfusion system at different concentrations.
-
Data Analysis: The current-voltage (I-V) relationship is determined by applying voltage steps. The effect of this compound on the channel open probability and conductance is analyzed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cardioprotective Potential of KR-31378: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-31378, a novel benzopyran derivative, has emerged as a promising therapeutic agent for mitigating ischemia-reperfusion (I/R) injury, particularly in the context of myocardial and neuronal damage. This technical guide synthesizes the current understanding of this compound, detailing its mechanisms of action, summarizing key quantitative findings from preclinical studies, and providing an overview of the experimental protocols used to evaluate its efficacy. The primary cardioprotective effects of this compound are attributed to its dual function as an ATP-sensitive potassium (KATP) channel activator and a potent antioxidant. This document aims to provide a comprehensive resource for researchers and professionals involved in the development of novel cardioprotective and neuroprotective therapies.
Core Mechanisms of Action
This compound exerts its protective effects through two principal, and potentially synergistic, mechanisms:
-
ATP-Sensitive Potassium (KATP) Channel Opening: this compound is a potent activator of ATP-sensitive potassium channels.[1][2] The opening of these channels, particularly the mitochondrial KATP (mitoKATP) channels, is a critical mechanism for cardioprotection.[3] This activation leads to potassium ion influx into the mitochondrial matrix, which is hypothesized to preserve mitochondrial integrity and function during ischemic insults. This action helps to maintain ATP production and reduce calcium overload, thereby preventing cell death.[3] The neuroprotective effects of this compound also appear to be mediated by the opening of KATP channels.[1]
-
Antioxidant Properties: Independent of its KATP channel opening activity, this compound exhibits significant antioxidant effects.[4][5] The compound has been shown to scavenge reactive oxygen species (ROS), reduce lipid peroxidation, and preserve endogenous antioxidant defense mechanisms, such as glutathione (B108866) levels and the activity of catalase and glutathione peroxidase.[4][5] This antioxidant activity is crucial for mitigating the oxidative stress that is a major contributor to cell death in ischemia-reperfusion injury.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Focal Cerebral Ischemia
| Parameter | Treatment Group | Outcome | Reference |
| Infarct Area Reduction | This compound (30 mg/kg, i.v.) | 24% reduction | [5] |
| Edema Reduction | This compound (30 mg/kg, i.v.) | 36% reduction | [5] |
| Lipid Peroxidation | This compound (30 mg/kg, i.v.) | Attenuated to 99% of normal | [5] |
| Glutathione Levels | This compound (30 mg/kg, i.v.) | Restored to 60% of normal | [5] |
| Neuronal Cell Death (in vitro) | This compound | IC50 = 12 µM | [5] |
Table 2: Cardioprotective Effects of this compound in H9c2 Cardiomyocytes
| Parameter | Condition | Effect of this compound | Reference |
| LDH Release | BSO-induced oxidative stress | Significantly decreased | [4] |
| ROS Elevation | BSO-induced oxidative stress | Significantly decreased | [4] |
| Mitochondrial Membrane Potential | BSO-induced reduction | Significantly reversed | [4] |
| Caspase-3 Activity | BSO-induced increase | Significantly reversed | [4] |
| Cell Hypertrophy | Angiotensin II-induced | Inhibited in a concentration-dependent manner | [3] |
Table 3: Neuroprotective Effects of this compound in a Rabbit Model of Spinal Cord Ischemia
| Neurologic Outcome (Tarlov's Score) | Treatment Group | Result | Reference |
| Ischemia Group | - | - | [6] |
| This compound (20 mg/kg) | Marked improvement | p = 0.002 (vs. ischemia) | [6] |
| This compound (50 mg/kg) | Marked improvement | p = 0.001 (vs. ischemia) | [6] |
Experimental Protocols
In Vitro Model of Oxidative Stress in H9c2 Cardiac Myocytes
-
Cell Line: H9c2 rat heart-derived cells.
-
Induction of Oxidative Stress: Treatment with 10 mM buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione synthesis.
-
Intervention: Co-treatment with this compound.
-
Outcome Measures:
-
Cell Death: Lactate dehydrogenase (LDH) activity in the culture medium and Hoechst 33258 staining.
-
ROS Production: Measured using 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA) oxidation.
-
Mitochondrial Membrane Potential (MMP): Assessed using Rhodamine 123.
-
Caspase-3 Activity: Measured to assess apoptosis.
-
In Vivo Model of Focal Cerebral Ischemia in Rats
-
Animal Model: Rats.
-
Ischemia Induction: 2 hours of middle cerebral artery occlusion (MCAO).
-
Reperfusion: 22 hours.
-
Intervention: Intravenous administration of this compound (30 mg/kg).
-
Outcome Measures:
-
Infarct Area and Edema: Quantified post-reperfusion.
-
Lipid Peroxidation and Glutathione Levels: Measured in the ischemic hemisphere.
-
In Vivo Model of Congestive Heart Failure in Rats
-
Animal Model: Rats.
-
Induction of Heart Failure: Permanent coronary artery occlusion for 8 weeks.
-
Intervention: Treatment with this compound.
-
Outcome Measures:
-
Cardiac Function: Stroke volume and cardiac output to body weight ratios.
-
Atrial Hypertrophy: Ratio of right atrium to body weight.
-
Biochemical Marker: Serum pro-atrial natriuretic peptide level.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Cardioprotection
Caption: Signaling pathway of this compound in cardioprotection.
Experimental Workflow for In Vivo Ischemia-Reperfusion Studies
Caption: General experimental workflow for in vivo I/R studies.
Conclusion
This compound demonstrates significant potential as a cardioprotective and neuroprotective agent. Its multifaceted mechanism of action, combining KATP channel activation with direct antioxidant effects, addresses key pathological processes in ischemia-reperfusion injury. The preclinical data summarized in this guide provide a strong rationale for further investigation and development of this compound as a novel therapeutic for ischemic cardiovascular and cerebrovascular diseases. Future research should focus on elucidating the detailed molecular interactions within the signaling pathways and translating these promising preclinical findings into clinical settings.
References
- 1. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular and biological effects of K+ channel openers, a class of drugs with vasorelaxant and cardioprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound on oxidative stress in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects neurons from ischemia-reperfusion brain injury by attenuating lipid peroxidation and glutathione loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of this compound, a novel potassium channel activator, on spinal cord ischemic injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to KR-31378 and its Interaction with ATP-Sensitive Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-31378, a novel benzopyran derivative, has emerged as a promising therapeutic candidate, primarily recognized for its potent activity as an ATP-sensitive potassium (K-ATP) channel opener. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization. The document elucidates the dual protective roles of this compound, involving both the direct modulation of K-ATP channels and independent antioxidant activities. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and therapeutic potential in ischemia-reperfusion injuries and related pathologies.
Introduction
ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. By opening in response to a decrease in the intracellular ATP/ADP ratio, K-ATP channels play a vital role in cellular protection under metabolic stress, such as during ischemic events.
This compound, chemically known as (2S, 3S, 4R)-N"-cyano-N-(6-amino-3, 4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2H-1-benzopyran-4yl)-N'-benzylguanidine, is a potent K-ATP channel opener.[1] It has demonstrated significant neuroprotective and cardioprotective effects in various preclinical models.[2][3][4] This guide synthesizes the current knowledge on this compound, focusing on its interaction with K-ATP channels and its broader pharmacological profile.
Mechanism of Action
The primary mechanism of action of this compound is the opening of K-ATP channels. This action leads to potassium efflux, resulting in hyperpolarization of the cell membrane.[4] In excitable cells like neurons and cardiomyocytes, this hyperpolarization reduces cellular excitability, thereby decreasing calcium influx and energy expenditure, which is particularly beneficial during ischemic conditions.[3][5]
Interestingly, studies have revealed that the protective effects of this compound may also stem from an antioxidant mechanism that is independent of its K-ATP channel-opening activity.[3][6] This dual mechanism contributes to its robust protective effects against ischemia-reperfusion injury.
K-ATP Channel-Dependent Pathway
The interaction of this compound with the SUR subunit of the K-ATP channel is thought to induce a conformational change that favors the open state of the channel pore, formed by the Kir6.x subunits. The neuroprotective effects of this compound have been shown to be attenuated by the K-ATP channel blocker glibenclamide, supporting the involvement of this pathway.[2] The opening of these channels is particularly relevant in both sarcolemmal and mitochondrial membranes. The activation of mitochondrial K-ATP (mitoK-ATP) channels, in particular, is believed to play a crucial role in cardioprotection.[5]
Antioxidant Pathway
This compound has been shown to possess antioxidant properties that contribute to its protective effects. This was demonstrated in studies where its neuroprotective and cardioprotective effects were not abolished by K-ATP channel blockers.[3][6] The antioxidant mechanism involves the suppression of reactive oxygen species (ROS) accumulation and the preservation of glutathione (B108866) (GSH) levels.[3][6] By reducing oxidative stress, this compound mitigates lipid peroxidation and subsequent cellular damage.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Cell/Tissue Type | Condition | Reference |
| Neuroprotection | ||||
| IC50 | 12 µM | Fetal rat primary mixed cortical culture | FeSO4-induced cell death | [6] |
| Infarct Area Reduction | 24% | Rat brain (in vivo) | Middle cerebral artery occlusion (2h) and reperfusion (22h) | [6] |
| Edema Reduction | 36% | Rat brain (in vivo) | Middle cerebral artery occlusion (2h) and reperfusion (22h) | [6] |
| Cardioprotection | ||||
| Inhibition of Hypertrophy | Concentration-dependent | H9c2 rat heart-derived cells | Angiotensin II, phenylephrine, isoproterenol, and urotensin II-induced hypertrophy | [5] |
Note: EC50 values for K-ATP channel opening and Kd values for binding affinity to SUR subunits are not currently available in the public domain.
Experimental Protocols
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This protocol is a general guide for assessing the effect of this compound on K-ATP channel currents using the whole-cell patch-clamp technique.
Methodology:
-
Cell Preparation: Neuroblastoma 2a (N2a) cells are cultured on glass coverslips.[2]
-
Solutions:
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH adjusted to 7.2 with KOH. ATP can be included to study the ATP-sensitivity of the channels.
-
-
Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope.
-
A patch pipette with a resistance of 3-5 MΩ is used to form a gigaohm seal with a target cell.
-
The whole-cell configuration is established by applying gentle suction.
-
Membrane currents are recorded using a patch-clamp amplifier. The holding potential is typically set at -60 mV, and voltage steps or ramps are applied to elicit channel activity.
-
After recording a stable baseline, this compound is applied via the perfusion system at various concentrations.
-
-
Data Analysis: The change in current amplitude in response to this compound is measured to determine its effect on K-ATP channel activity.
Organotypic Hippocampal Slice Culture for Neuroprotection Studies
This method is used to assess the neuroprotective effects of this compound in a model that preserves the tissue architecture of the hippocampus.
Methodology:
-
Slice Preparation: Hippocampi are dissected from postnatal day 7-8 rat pups and sliced into 400 µm thick sections using a McIlwain tissue chopper.
-
Culture: Slices are placed on semiporous membrane inserts in 6-well plates containing culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' balanced salt solution, supplemented with glucose and L-glutamine).
-
Experimental Treatment:
-
After 7-10 days in culture, slices are pre-treated with this compound (e.g., 10 µM) for a specified duration.[2]
-
Ischemic insult is induced by oxygen-glucose deprivation (OGD), where the culture medium is replaced with a glucose-free medium and the slices are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2).
-
-
Assessment of Neuronal Death:
-
After the ischemic insult and a reperfusion period, cell death is quantified.
-
A common method is staining with propidium (B1200493) iodide (PI), a fluorescent dye that enters and stains the nuclei of dead or dying cells.
-
Fluorescence imaging is used to visualize and quantify the area of PI uptake in different hippocampal regions (e.g., CA1, CA3).
-
Discussion and Future Directions
This compound is a promising therapeutic agent with a dual mechanism of action that confers significant neuroprotection and cardioprotection. Its ability to open K-ATP channels and act as an antioxidant makes it a particularly attractive candidate for the treatment of ischemia-reperfusion injuries.
While the protective effects of this compound are well-documented, a more detailed quantitative characterization of its interaction with K-ATP channels is needed. Future research should focus on determining the EC50 for channel activation and the binding affinity (Kd) for the different SUR subunits. This will provide a more complete pharmacological profile and aid in the development of more selective and potent analogs.
Furthermore, a deeper investigation into the downstream signaling cascades of both the K-ATP channel-dependent and antioxidant pathways is warranted. Elucidating the specific molecular players involved will provide a more comprehensive understanding of its mechanism of action and may reveal additional therapeutic targets.
Conclusion
This compound is a potent K-ATP channel opener with additional antioxidant properties, making it a robust agent for protecting against ischemic damage in neuronal and cardiac tissues. This technical guide has summarized the current understanding of its pharmacology and provided a framework for its further investigation. The detailed experimental protocols and visualized signaling pathways offer a valuable resource for researchers in the field of drug discovery and development. Continued research into the quantitative aspects of its molecular interactions and the intricacies of its signaling pathways will be crucial for realizing its full therapeutic potential.
References
- 1. Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzopyran Derivatives as Cardio-selective ATP-sensitive Potassium Channel Openers: A Review | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of KR-31378: A Novel Cardioprotective and Neuroprotective Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KR-31378 is a novel small molecule that has demonstrated significant potential as a cardioprotective and neuroprotective agent. Identified as a potent activator of the adenosine (B11128) triphosphate (ATP)-sensitive potassium (KATP) channel, specifically the mitochondrial subtype (mitoKATP), its mechanism of action is centered on the preservation of cellular integrity in the face of ischemic and oxidative stress. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a detailed (representative) synthesis protocol, a summary of key quantitative data from preclinical studies, and in-depth experimental methodologies for the core assays used to elucidate its mechanism of action. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually articulate the complex biological processes associated with this compound.
Discovery and Rationale
While the specific details of the initial screening and lead optimization process for this compound by the Korea Research Institute of Chemical Technology are not extensively published, the discovery was likely driven by the therapeutic potential of targeting KATP channels. The opening of these channels, particularly in the mitochondria, is a known mechanism for cellular protection against ischemic injury. This compound, a benzopyran derivative, emerged from research programs focused on developing novel KATP channel openers. Its chemical name is (2S, 3S, 4R)-N"-cyano-N-(6-amino-3, 4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2H-1-benzopyran-4yl)-N'-benzylguanidine.
Chemical Synthesis
A precise, publicly available synthesis protocol for this compound has not been identified in the surveyed literature. However, the synthesis of structurally related benzopyran KATP channel openers has been described. The following is a representative synthetic route for a tritiated benzopyran KATP channel opener, which provides insight into the likely chemical strategies employed for the synthesis of this compound.
Representative Synthesis of a Benzopyran KATP Channel Opener
The synthesis of a related tritiated benzopyran KATP channel opener, [(3S,4R)-N[3,4-dihydro-2,2-dimethyl-3-hydroxy-6-(2-methyl-pyridin-4-yl)-2H-1-benzopyran]-3-pyridinecarboxamide], involves a multi-step process that can be adapted for the synthesis of similar benzopyran derivatives.
-
Step 1: Synthesis of the Benzopyran Core: The synthesis would likely begin with the construction of the substituted 2H-1-benzopyran ring system. This can be achieved through various organic synthesis reactions, such as the reaction of a substituted phenol (B47542) with an appropriate three-carbon component.
-
Step 2: Introduction of Functional Groups: Subsequent steps would involve the introduction and modification of functional groups at various positions of the benzopyran ring to achieve the desired stereochemistry and substitutions found in this compound.
-
Step 3: Coupling Reactions: The final steps would likely involve coupling the functionalized benzopyran core with the N'-benzylguanidine side chain.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various models of ischemia-reperfusion injury. The following tables summarize the key quantitative findings from these studies.
Neuroprotective Effects of this compound in a Rat Model of Focal Cerebral Ischemia
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (50 mg/kg) | Reference |
| Infarct Area (% of hemisphere) | Not specified | Significant reduction | Significant reduction | Significant reduction | [1] |
| TUNEL-positive cells | Increased | Not specified | Significantly reduced | Significantly reduced | [1] |
| Infarct Area Reduction (%) | 0 | Not specified | 24 | Not specified | [2] |
| Edema Reduction (%) | 0 | Not specified | 36 | Not specified | [2] |
| Lipid Peroxidation (% of normal) | Elevated | Not specified | Attenuated to 99% of normal | Not specified | [2] |
| Glutathione (B108866) Loss (% of normal) | Depleted | Not specified | Attenuated to 60% of normal | Not specified | [2] |
Cardioprotective Effects of this compound in a Rat Model of Congestive Heart Failure
| Parameter | Sham | Congestive Heart Failure (CHF) | CHF + this compound | Reference |
| Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg) | 4.1 ± 0.3 | 26.9 ± 3.4 | Data not available | [3][4] |
| Plasma Sodium Concentration (mEq/liter) | 149.1 ± 1.1 | 142.2 ± 1.6 | Data not available | [3][4] |
| Stroke Volume to Body Weight Ratio | Not specified | Decreased | Significantly reversed | Not specified |
| Cardiac Output to Body Weight Ratio | Not specified | Decreased | Significantly reversed | Not specified |
| Right Atrium to Body Weight Ratio | Not specified | Increased | Significantly inhibited | Not specified |
| Serum pro-atrial Natriuretic Peptide Level | Not specified | Increased | Decreased | Not specified |
Experimental Protocols
Patch-Clamp Recording of KATP Channels
Objective: To measure the opening of ATP-sensitive potassium channels in response to this compound.
Methodology:
-
Cell Culture: Neuroblastoma 2a (N2a) cells are cultured in appropriate media.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ. The pipettes are filled with a solution containing KCl, CaCl2, MgCl2, and HEPES, buffered to a physiological pH.
-
Gigaseal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette tip and the cell membrane.
-
Inside-Out Patch Configuration: The pipette is withdrawn from the cell to excise a patch of membrane, with the intracellular side facing the bath solution.
-
Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -70 mV), and single-channel currents are recorded using a patch-clamp amplifier and data acquisition software.
-
Drug Application: this compound and known KATP channel modulators (e.g., diazoxide (B193173) as an opener, glibenclamide as a blocker) are perfused into the bath solution to observe their effects on channel activity.
TUNEL Assay for Apoptosis Detection in Brain Tissue
Objective: To quantify apoptotic cell death in the ischemic brain tissue of rats treated with this compound.
Methodology:
-
Tissue Preparation: Following experimental cerebral ischemia, rats are euthanized, and the brains are removed and fixed in 4% paraformaldehyde. The brains are then cryoprotected in sucrose (B13894) solutions and sectioned on a cryostat.
-
Permeabilization: Brain sections are permeabilized with a solution containing Triton X-100 to allow entry of the labeling reagents.
-
Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotin-dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: The incorporated biotin-dUTP is detected using streptavidin conjugated to a fluorescent probe (e.g., fluorescein).
-
Counterstaining and Imaging: The sections are counterstained with a nuclear stain (e.g., DAPI) and imaged using a fluorescence microscope. The number of TUNEL-positive cells is counted in specific brain regions (e.g., penumbra).
Western Blotting for Bcl-2 and Bax Protein Expression
Objective: To determine the effect of this compound on the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Methodology:
-
Protein Extraction: Protein lysates are prepared from brain tissue or cultured cells by homogenization in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bcl-2 and Bax. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the relative expression levels of Bcl-2 and Bax are normalized to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in cellular protection.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action as a mitoKATP channel opener. Preclinical studies have consistently demonstrated its potent neuroprotective and cardioprotective effects in models of ischemic injury. The data suggest that by activating mitochondrial KATP channels, this compound mitigates the downstream consequences of cellular stress, including the inhibition of apoptosis through the modulation of Bcl-2 family proteins. Further investigation into its pharmacokinetic and safety profiles is warranted to advance its development as a clinical therapeutic. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration and development of this compound and related compounds.
References
- 1. Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (this compound), a benzopyran analog, against focal ischemic brain damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects neurons from ischemia-reperfusion brain injury by attenuating lipid peroxidation and glutathione loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Congestive heart failure in rats is associated with increased expression and targeting of aquaporin-2 water channel in collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Congestive heart failure in rats is associated with increased expression and targeting of aquaporin-2 water channel in collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of KR-31378: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-31378 is a novel small molecule compound identified as a potent activator of ATP-sensitive potassium (KATP) channels. Preclinical studies have demonstrated its significant therapeutic potential in ischemic conditions, primarily through its neuroprotective and cardioprotective effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data. Detailed methodologies for key in vitro and in vivo experiments are presented, along with a summary of quantitative data and visual representations of its signaling pathways and experimental workflows.
Introduction
This compound, chemically known as (2S, 3S, 4R)-N"-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-1-benzopyran-4-yl)-N'-benzylguanidine, is a benzopyran derivative that has emerged as a promising candidate for the treatment of ischemic injuries.[1][2] Its primary pharmacological activity is attributed to the opening of ATP-sensitive potassium (KATP) channels, a key mechanism in cellular protection against metabolic stress.[1] This document synthesizes the available preclinical data on this compound, offering a detailed resource for researchers in the fields of pharmacology and drug development.
Mechanism of Action
The principal mechanism of action of this compound is the activation of ATP-sensitive potassium (KATP) channels.[1] Studies have shown that its effects are evident in various cell types, including neurons and cardiomyocytes.[1][3] The opening of KATP channels by this compound leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization is crucial for reducing cellular excitability and calcium overload, two key events in the pathophysiology of ischemic cell death.
Some evidence also suggests that this compound possesses antioxidant properties, which may contribute to its protective effects independently of its KATP channel opening activity.[4][5]
Signaling Pathways
This compound exerts its protective effects through the modulation of several key signaling pathways implicated in apoptosis and cell survival.
-
Anti-Apoptotic Pathway: In models of cerebral ischemia, treatment with this compound has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio is a critical determinant of cell fate, favoring survival.
-
MAPK Pathway: In cardiac cells subjected to chemical hypoxia, this compound has been observed to inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), two stress-activated protein kinases involved in apoptotic signaling.[6]
The following diagram illustrates the proposed signaling pathway for the anti-apoptotic effect of this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in several preclinical models of ischemic injury, demonstrating its neuroprotective and cardioprotective potential.
Neuroprotection
In a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), intraperitoneal administration of this compound at doses of 10, 30, and 50 mg/kg significantly reduced the infarct area.[2] Furthermore, in organotypic hippocampal slice cultures exposed to oxygen/glucose deprivation, a 10 µM concentration of this compound exhibited a neuroprotective effect, which was attenuated by the KATP channel blocker glibenclamide.[1]
Cardioprotection
This compound has been shown to protect cardiac H9c2 cells from chemical hypoxia-induced cell death.[6] This protective effect was associated with the inhibition of JNK and p38 MAPK activation.[6] In another study, this compound demonstrated a protective effect against oxidative stress-induced death in H9c2 cells, an effect that appeared to be independent of KATP channel opening and was linked to the preservation of mitochondrial membrane potential and inhibition of caspase-3 activity.[5] In a rat model of congestive heart failure, this compound improved cardiac function.[3]
Retinal Protection
In rat models of acute and chronic retinal ischemia, systemic administration of this compound protected retinal ganglion cells from ischemic damage in a dose-dependent manner.[7] This effect was also inhibited by glibenclamide, indicating the involvement of KATP channel opening.[7]
Pharmacokinetics
Limited pharmacokinetic data for this compound is available from preclinical studies in rats. The compound exhibits dose-dependent pharmacokinetic properties.[8] Following intravenous and oral administration, a decrease in clearance was observed with increasing doses.[8] The oral absorption of this compound is reported to be good, with comparable area under the curve (AUC) values for both intravenous and oral routes at different doses.[8] One study reported detection limits of this compound in human plasma and urine, and rat tissue homogenates to be 0.2, 0.5, and 0.5 µg/mL, respectively.[9]
Table 1: Summary of Quantitative Pharmacodynamic and In Vitro Data
| Parameter | Value | Model System | Reference |
| Neuroprotection | |||
| Effective Dose (in vivo) | 10, 30, 50 mg/kg (i.p.) | Rat MCAO model | [2] |
| Effective Concentration (in vitro) | 10 µM | Rat organotypic hippocampal slices | [1] |
| Cardioprotection | |||
| Effective Concentration (in vitro) | Not specified | Rat H9c2 cardiac cells | [5][6] |
| Retinal Protection | |||
| Effective Dose (in vivo) | Dose-dependent | Rat retinal ischemia model | [7] |
| Antioxidant Activity | |||
| IC50 | 12 µM | Fetal rat primary mixed cortical culture (FeSO4-induced cell death) | [4] |
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical studies of this compound.
In Vitro KATP Channel Activity Assay (Patch-Clamp Recording)
The effect of this compound on KATP channel opening was assessed using the patch-clamp technique in neuroblastoma 2a (N2a) cells.[1]
-
Cell Culture: N2a cells are cultured in appropriate media and conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.
-
Pipette Solution (example): (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.
-
Bath Solution (example): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
-
Drug Application: this compound is applied to the bath solution at the desired concentrations.
-
Data Analysis: Changes in membrane current are recorded and analyzed to determine the effect of this compound on KATP channel activity.
The following diagram outlines the general workflow for a patch-clamp experiment.
In Vivo Model of Focal Cerebral Ischemia (MCAO)
The neuroprotective effects of this compound were evaluated in a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).[2]
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Anesthesia is induced.
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A nylon monofilament is inserted into the ICA via the ECA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
-
Drug Administration: this compound is administered intraperitoneally at various doses (e.g., 10, 30, 50 mg/kg) at specific time points relative to the ischemic insult.[2]
-
Outcome Measures: Infarct volume is assessed 24 hours after MCAO using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficit scores can also be evaluated.
In Vitro Model of Cardiac Hypertrophy
The cardioprotective effects of this compound were studied in a model of angiotensin II-induced hypertrophy in H9c2 rat cardiomyoblasts.[3]
-
Cell Culture: H9c2 cells are cultured in DMEM supplemented with fetal bovine serum.
-
Induction of Hypertrophy: Cells are treated with a hypertrophic agonist such as angiotensin II for a specified duration (e.g., 48 hours).
-
Treatment: this compound is co-incubated with the hypertrophic agonist at various concentrations.
-
Outcome Measures:
-
Cell Size: Changes in cell surface area are measured using microscopy and image analysis software.
-
Protein Synthesis: Total protein content is quantified.
-
Hypertrophic Markers: Expression of hypertrophic markers like atrial natriuretic peptide (ANP) can be assessed by qRT-PCR or ELISA.
-
In Vivo Model of Retinal Ischemia
The protective effect of this compound on retinal ganglion cells was investigated in a rat model of acute retinal ischemia induced by high intraocular pressure (IOP).[7]
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Ischemia:
-
The anterior chamber of the eye is cannulated with a needle connected to a saline reservoir.
-
The IOP is elevated to a high level (e.g., 110 mmHg) for a specific duration (e.g., 60 minutes) to induce ischemia.
-
The needle is then removed to allow for reperfusion.
-
-
Drug Administration: this compound is administered, for example, by intraperitoneal injection.[7]
-
Outcome Measures:
-
Retinal Ganglion Cell (RGC) Survival: RGCs are retrogradely labeled and their density is quantified in retinal flat mounts.
-
Glial Fibrillary Acidic Protein (GFAP) Expression: GFAP, a marker of retinal stress, is assessed by immunohistochemistry or Western blotting.
-
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action as a KATP channel opener. The compound has demonstrated robust protective effects in various models of ischemic injury, including cerebral, cardiac, and retinal ischemia. Its ability to modulate key apoptotic and survival signaling pathways further underscores its therapeutic potential. While the available pharmacokinetic data is limited, it suggests favorable oral absorption. Further in-depth pharmacokinetic and toxicological studies are warranted to advance the clinical development of this compound for the treatment of ischemic diseases.
References
- 1. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects neurons from ischemia-reperfusion brain injury by attenuating lipid peroxidation and glutathione loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of this compound on oxidative stress in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects cardiac H9c2 cells from chemical hypoxia-induced cell death via inhibition of JNK/p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potassium-channel opener, induces the protection of retinal ganglion cells in rat retinal ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
KR-31378: A Novel Neuroprotective Agent for Cerebral Ischemia
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Cerebral ischemia, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal cell death. The intricate pathophysiology of ischemic stroke necessitates the development of novel therapeutic agents with multifaceted mechanisms of action. KR-31378, a benzopyran derivative, has emerged as a promising neuroprotective candidate, exhibiting a dual mechanism of action that targets key pathways in ischemic neuronal injury. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, experimental validation, and quantitative data to support its potential as a therapeutic agent for cerebral ischemia.
Core Mechanism of Action
This compound exerts its neuroprotective effects through two primary, and potentially independent, mechanisms:
-
ATP-Sensitive Potassium (K-ATP) Channel Opening: this compound is a potent opener of K-ATP channels.[1][2] The opening of these channels in neuronal membranes leads to potassium efflux, causing hyperpolarization. This hyperpolarization counteracts the pathological depolarization observed during ischemia, thereby reducing excitotoxicity and calcium overload, which are critical triggers of neuronal death. Studies have shown that the neuroprotective effect of this compound is significantly attenuated by glibenclamide, a K-ATP channel blocker, confirming the involvement of this pathway.[1][2]
-
Antioxidant Activity: Beyond its ion channel modulating effects, this compound possesses intrinsic antioxidant properties.[3] The reperfusion phase following an ischemic event is marked by a burst of reactive oxygen species (ROS), leading to lipid peroxidation, glutathione (B108866) depletion, and damage to cellular macromolecules. This compound has been demonstrated to suppress the intracellular accumulation of ROS, reduce lipid peroxidation, and restore the levels of endogenous antioxidants like glutathione and the activity of antioxidant enzymes such as catalase and glutathione peroxidase.[3] Notably, some studies suggest that this antioxidant effect is independent of its K-ATP channel opening activity.[3]
Signaling Pathways and Cellular Effects
The neuroprotective actions of this compound culminate in the inhibition of apoptotic cell death. In the ischemic penumbra, a region of moderately reduced blood flow surrounding the infarct core, neurons are particularly susceptible to apoptosis. This compound has been shown to modulate the expression of key proteins in the apoptotic cascade. Specifically, it upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[4][5] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[4][5]
Signaling Pathway Diagram
References
- 1. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound protects neurons from ischemia-reperfusion brain injury by attenuating lipid peroxidation and glutathione loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (this compound), a benzopyran analog, against focal ischemic brain damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of KR-31378 in Retinal Ganglion Cell Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective effects of KR-31378 on retinal ganglion cells (RGCs), with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways. The information is compiled from preclinical studies and is intended to inform further research and drug development in the field of ophthalmology, particularly for conditions involving RGC degeneration such as glaucoma.
Core Mechanism of Action: KATP Channel Activation
This compound is a novel benzopyran derivative that primarily functions as a potassium adenosine (B11128) triphosphate (KATP) channel opener.[1][2] In the context of retinal neuroprotection, the opening of KATP channels in RGCs is a key event that leads to membrane hyperpolarization. This hyperpolarization is thought to reduce calcium influx, decrease cellular excitability, and ultimately conserve cellular energy, thereby protecting the neurons from ischemic damage.[3] The neuroprotective effect of this compound has been demonstrated to be inhibited by glibenclamide, a known KATP channel blocker, further solidifying the role of this channel in its mechanism of action.[1]
Quantitative Efficacy in Preclinical Models
The neuroprotective efficacy of this compound has been quantified in rat models of both acute and chronic retinal ischemia. These studies demonstrate a significant and dose-dependent protection of RGCs from ischemic injury.
Acute Retinal Ischemia Model
In a model of acute retinal ischemia induced by transient high intraocular pressure (IOP), treatment with this compound demonstrated a marked reduction in RGC loss. In untreated retinas, approximately 90% of RGCs degenerated within one week of the ischemic insult. In contrast, this compound treatment provided a dose-dependent protection against this degeneration.[1]
Table 1: Retinal Ganglion Cell Protection by this compound in an Acute Ischemia Model
| Treatment Group | RGC Degeneration (%) | Protection against Ischemic Damage |
| Non-treated Control | 90% | - |
| This compound | Dose-dependent reduction | Yes |
Note: Specific quantitative data on the dose-dependent survival rates were not available in the reviewed literature.
Chronic Retinal Ischemia Model
In a chronic model of retinal ischemia induced by episcleral vein occlusion, oral administration of this compound resulted in a statistically significant higher density of RGCs compared to the non-treated group.[1][4] Furthermore, this compound treatment was also associated with a reduction in IOP in this model.[1][4]
Table 2: Effect of this compound on Retinal Ganglion Cell Density in a Chronic Ischemia Model
| Treatment Group | Retinal Ganglion Cell Density | Intraocular Pressure (IOP) |
| Non-treated Control | Baseline | Elevated |
| This compound | Statistically higher than control | Reduced |
Note: Specific RGC density values were not provided in the reviewed literature.
Signaling Pathways of Neuroprotection
The neuroprotective effects of this compound are mediated through a signaling cascade initiated by the activation of KATP channels, which subsequently influences anti-apoptotic pathways.
KATP Channel-Mediated Pathway
The primary signaling event is the opening of the KATP channels on the RGC membrane by this compound. This leads to potassium ion efflux and hyperpolarization of the cell membrane, which is a crucial step in neuroprotection.
References
- 1. This compound, a potassium-channel opener, induces the protection of retinal ganglion cells in rat retinal ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Retinal Ganglion Cell Survival with Rbpms Immunolabeling in Animal Models of Optic Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium ion channels in retinal ganglion cells (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
KR-31378 and its Interaction with Mitochondrial KATP Channels: An In-depth Technical Guide
Introduction
KR-31378, chemically identified as (2S,3S,4R)-N"-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine, is a novel benzopyran derivative that has garnered significant interest for its potential therapeutic applications in ischemic conditions.[1][2] It is primarily characterized as a mitochondrial ATP-sensitive potassium (mitoKATP) channel activator.[3][4] The opening of these channels in the inner mitochondrial membrane is a key mechanism in cellular protection, particularly in the context of cardiac and neuronal ischemia.[5][6]
This technical guide provides a comprehensive overview of the effects of this compound on mitochondrial KATP channels, intended for researchers, scientists, and drug development professionals. It synthesizes the available data on its mechanism of action, presents detailed methodologies for relevant experimental assays, and visualizes the associated signaling pathways and workflows.
Data Presentation
The effects of this compound have been investigated in various in vitro and in vivo models. The following tables summarize the key findings, highlighting the dual mechanism of action of this compound: a direct effect on mitoKATP channels and an independent antioxidant activity.
Table 1: Effects of this compound Mediated by KATP Channel Opening
| Effect | Model System | Key Findings | Reversed by KATP Blockers (e.g., Glibenclamide, 5-HD) | Reference(s) |
| Neuroprotection | Organotypic hippocampal slice cultures (oxygen/glucose deprivation) | Pretreatment with 10 µM this compound showed a neuroprotective effect in both CA1 and CA3 regions. | Yes | [2] |
| Inhibition of Cellular Hypertrophy | H9c2 rat cardiac myoblasts (treated with angiotensin II, phenylephrine, etc.) | Inhibited the increase in cell size and protein content in a concentration-dependent manner. | Yes | [4] |
| Cardioprotection | Rats with congestive heart failure (myocardial infarction model) | Significantly reversed cardiac dysfunction. | Yes | [4] |
| Retinal Ganglion Cell Protection | Rat retinal ischemia models | Protected retinal ganglion cells from ischemic damage in a dose-dependent manner. | Yes | [7] |
Table 2: KATP Channel-Independent Antioxidant Effects of this compound
| Effect | Model System | Key Findings | Reference(s) |
| Cardioprotection against Oxidative Stress | H9c2 cells (treated with buthionine sulfoximine (B86345) to induce oxidative stress) | Significantly decreased LDH release and ROS elevation. | [8] |
| Preservation of Mitochondrial Membrane Potential (MMP) | H9c2 cells (treated with buthionine sulfoximine) | Significantly reversed the reduction in MMP. | [8] |
| Inhibition of Apoptosis | H9c2 cells (treated with buthionine sulfoximine) | Significantly reversed the increased caspase-3 activity. | [8] |
| Neuroprotection against Ischemia-Reperfusion Injury | Rat primary mixed cortical culture (FeSO4-induced cell death) | Suppressed intracellular accumulation of ROS and lipid peroxidation. | [1] |
| Inhibition of JNK/p38 MAPK Activation | H9c2 cells (chemical hypoxia model) | Blocked the activation of JNK and p38 MAPK in a dose-dependent manner. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature on this compound. These protocols are based on established techniques for assessing mitochondrial function and cellular responses.
Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol is for recording KATP channel currents in a whole-cell or inside-out patch-clamp configuration to assess the effect of this compound.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries
-
Cell culture of interest (e.g., neuroblastoma 2a cells, cardiomyocytes)
-
External solution (in mM): 140 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with KOH)
-
Pipette (internal) solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, with varying concentrations of ATP (pH 7.2 with KOH)
-
This compound stock solution
-
KATP channel blockers (e.g., Glibenclamide, 5-HD)
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Plate cells on coverslips in a recording chamber mounted on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
For whole-cell recording, apply a brief pulse of suction to rupture the cell membrane under the pipette tip.
-
For inside-out patch recording, after forming a giga-seal, pull the pipette away from the cell to excise the membrane patch.
-
Hold the membrane potential at a constant voltage (e.g., -60 mV).
-
Record baseline channel activity.
-
Apply this compound to the bath (for whole-cell) or to the internal face of the membrane (for inside-out patch) at various concentrations.
-
Record the change in channel opening probability and current amplitude.
-
To confirm the involvement of KATP channels, apply a KATP channel blocker in the presence of this compound and observe for reversal of the effect.
Mitochondrial Swelling Assay
This assay measures the increase in mitochondrial volume, which is indicative of the opening of inner membrane channels like the mitoKATP channel or the permeability transition pore.
Materials:
-
Isolated mitochondria
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
-
Swelling buffer (in mM): 125 KCl, 20 HEPES, 2 KH2PO4, 1 MgCl2, 5 malate, 5 glutamate (B1630785) (pH 7.2)
-
This compound stock solution
-
Caesium cyclosporin (B1163) A (CsA) as a permeability transition pore inhibitor
Procedure:
-
Isolate mitochondria from the tissue or cells of interest using differential centrifugation.
-
Resuspend the mitochondrial pellet in the swelling buffer.
-
Add a standardized amount of mitochondria (e.g., 0.5 mg/mL) to a cuvette or microplate well containing the swelling buffer.
-
Equilibrate for 2-3 minutes at 30°C.
-
Monitor the baseline absorbance at 540 nm.
-
Add this compound at the desired concentration and record the decrease in absorbance over time. A decrease in absorbance indicates mitochondrial swelling.
-
As a control, pre-incubate mitochondria with a KATP channel blocker before adding this compound to assess specificity.
-
To distinguish from permeability transition-induced swelling, run a parallel experiment with CsA.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Rhodamine 123, which accumulates in mitochondria in a potential-dependent manner. A decrease in fluorescence indicates mitochondrial depolarization.
Materials:
-
Cell culture (e.g., H9c2 cells)
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in ethanol)
-
Fluorescence microscope or plate reader (Excitation/Emission ~488/525 nm)
-
Culture medium
-
This compound stock solution
-
An agent to induce mitochondrial depolarization (e.g., CCCP) as a positive control
Procedure:
-
Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish).
-
Treat the cells with this compound for the desired duration. In some experiments, cells are co-treated with an oxidative stressor.
-
After treatment, remove the medium and wash the cells with PBS.
-
Load the cells with Rhodamine 123 (e.g., 5 µM in culture medium) and incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove the excess dye.
-
Add fresh culture medium or a suitable buffer.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. A higher fluorescence intensity corresponds to a more polarized mitochondrial membrane.
-
Compare the fluorescence of this compound-treated cells to untreated and positive control (CCCP-treated) cells.
Measurement of Reactive Oxygen Species (ROS)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cell culture (e.g., H9c2 cells)
-
H2DCF-DA stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope or plate reader (Excitation/Emission ~485/535 nm)
-
Culture medium
-
This compound stock solution
-
An agent to induce ROS production (e.g., H2O2 or buthionine sulfoximine)
Procedure:
-
Plate cells and treat with this compound and/or an ROS-inducing agent.
-
After the treatment period, wash the cells with PBS.
-
Load the cells with H2DCF-DA (e.g., 10 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Compare the fluorescence of treated cells to that of untreated controls.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell culture
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
Microplate reader
-
This compound stock solution
-
An apoptosis-inducing agent
Procedure:
-
Plate cells and treat with this compound and/or an apoptosis-inducing agent.
-
After treatment, harvest the cells and lyse them using the cell lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a microplate, add a standardized amount of protein lysate to the assay buffer.
-
Add the caspase-3 substrate and incubate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Excitation/Emission ~380/460 nm for AMC).
-
The increase in signal is proportional to the caspase-3 activity in the sample.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways of this compound and the workflows of the key experimental protocols.
Caption: Proposed dual-mechanism signaling pathway of this compound.
Caption: General workflow for key experimental assays.
Conclusion
This compound is a promising therapeutic candidate with a multifaceted mechanism of action. Its ability to activate mitochondrial KATP channels, coupled with its intrinsic antioxidant properties, provides a dual approach to protecting cells from ischemic and oxidative stress. The activation of mitoKATP channels by this compound initiates a signaling cascade involving ROS as second messengers, ultimately leading to the inhibition of the mitochondrial permeability transition pore, a critical step in cell death pathways. Concurrently, its ability to scavenge ROS and inhibit stress-activated protein kinases like JNK and p38 MAPK provides an additional layer of cytoprotection.
Further research is warranted to elucidate the precise quantitative pharmacology of this compound and to fully delineate the interplay between its two protective pathways in various pathological conditions. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for continued investigation into this and similar compounds, aiding in the development of novel therapies for ischemic diseases.
References
- 1. Redox Regulation of the Mitochondrial KATP Channel in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Intramitochondrial signaling: interactions among mitoKATP, PKCɛ, ROS, and MPT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardioprotective Signaling to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heart.bmj.com [heart.bmj.com]
- 8. jscienceheritage.com [jscienceheritage.com]
Early-Stage Research on KR-31378: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-31378 is a novel small molecule that has demonstrated significant potential in preclinical studies as a protective agent against ischemic injury in various tissues, including the brain, heart, and retina. This technical guide synthesizes the available early-stage research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential.
Core Mechanism of Action: KATP Channel Activation
This compound is characterized as a potent activator of ATP-sensitive potassium (KATP) channels.[1][2] Its mechanism of action is primarily attributed to the opening of these channels, with a particular emphasis on the mitochondrial subtype (mitoKATP). This activation leads to potassium ion influx, resulting in cellular hyperpolarization and subsequent protective effects against ischemic damage. The effects of this compound have been shown to be attenuated by the presence of KATP channel blockers such as glibenclamide, further solidifying its mechanism of action.[1][2][3]
Preclinical Efficacy and Quantitative Data
Early-stage research has highlighted the neuroprotective and cardioprotective effects of this compound in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.
| In Vitro Efficacy | |
| Model | Finding |
| FeSO4-induced cell death in fetal rat primary mixed cortical culture | IC50 = 12 µM[4] |
| Neuroblastoma 2a (N2a) cells | Dose-dependent induction of KATP channel opening with 10 µM treatment[1] |
| H9c2 rat heart-derived cells | Concentration-dependent inhibition of agonist-induced hypertrophy[3] |
| In Vivo Efficacy | |
| Model | Finding |
| Rat model of middle cerebral artery occlusion and reperfusion | 30 mg/kg (i.v.) treatment significantly reduced infarct area by 24% and edema by 36%[4] |
| Rat acute retinal ischemia model | Dose-dependent protection of retinal ganglion cells from ischemic damage[2] |
| Rat model of congestive heart failure | Significantly reversed cardiac dysfunction and inhibited atrial hypertrophy[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for assessing its neuroprotective effects.
References
- 1. This compound, a potassium-channel opener, induces the protection of retinal ganglion cells in rat retinal ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound protects neurons from ischemia-reperfusion brain injury by attenuating lipid peroxidation and glutathione loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KR-31378 in In Vitro Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-31378, chemically known as (2S,3S,4R)-N″-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N′-benzylguanidine, is a novel benzopyran analog with demonstrated neuroprotective properties.[1] This compound exhibits a dual mechanism of action, functioning as both a potent antioxidant and an ATP-sensitive potassium (KATP) channel opener.[2][3] These characteristics make this compound a promising candidate for therapeutic strategies against neurological disorders involving oxidative stress and neuronal hyperexcitability, such as cerebral ischemia.[2][3]
These application notes provide detailed protocols for the use of this compound in in vitro neuronal cell culture models to investigate its neuroprotective effects. The protocols cover cell culture of primary cortical neurons and the Neuro-2a (N2a) cell line, induction of neuronal injury via oxidative stress and oxygen-glucose deprivation, and subsequent assessment of neuroprotection.
Mechanism of Action
This compound exerts its neuroprotective effects through two primary pathways:
-
Antioxidant Activity: this compound directly scavenges reactive oxygen species (ROS) and restores the activity of endogenous antioxidant enzymes such as catalase and glutathione (B108866) peroxidase.[2] It also attenuates the depletion of glutathione, a key cellular antioxidant.[2] This antioxidant action mitigates lipid peroxidation and subsequent cellular damage. Furthermore, this compound has been shown to modulate the Bcl-2 family of proteins, upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax, thereby inhibiting the mitochondrial apoptotic pathway.[1]
-
KATP Channel Opening: this compound is an effective opener of ATP-sensitive potassium (KATP) channels in neuronal cells.[3] The opening of these channels leads to potassium efflux, resulting in hyperpolarization of the neuronal membrane. This hyperpolarization reduces neuronal excitability, which is a key factor in excitotoxicity-mediated neuronal death observed in conditions like ischemia.[3]
Data Presentation
The following table summarizes key quantitative data for the in vitro application of this compound.
| Parameter | Cell Type | Condition | Value | Reference |
| IC50 | Fetal rat primary mixed cortical culture | FeSO4-induced cell death | 12 µM | [2] |
| Effective Concentration | Neuro-2a (N2a) cells | KATP channel opening | 10 µM | [3] |
| Effective Concentration | Organotypic hippocampal slice cultures | Neuroprotection against oxygen/glucose deprivation | 10 µM | [3] |
Experimental Protocols
Cell Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat fetuses.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Protocol:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and place them in a petri dish containing ice-cold HBSS.
-
Dissect the embryos from the uterine horns and decapitate them.
-
Isolate the cerebral cortices from the embryonic brains under a dissecting microscope.
-
Mince the cortical tissue into small pieces and transfer to a 15 mL conical tube.
-
Wash the tissue twice with sterile HBSS.
-
Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Stop the trypsinization by adding 1 mL of FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the neurons onto poly-D-lysine coated plates at a density of 1.5 x 10^5 cells/cm².
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh Neurobasal medium. Repeat this every 3-4 days.
N2a is a mouse neuroblastoma cell line commonly used in neurobiological research.
Materials:
-
Neuro-2a (N2a) cell line (ATCC® CCL-131™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
Protocol:
-
Culture N2a cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a 37°C incubator with 5% CO2.
-
When the cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium and wash the cells with PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 5 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
Neuroprotection Assays
This protocol induces oxidative stress in neuronal cultures using ferrous sulfate (B86663) (FeSO4).
Materials:
-
Primary cortical neurons or N2a cells
-
This compound (dissolved in DMSO, final DMSO concentration <0.1%)
-
Ferrous sulfate (FeSO4) solution
-
Cell culture medium
Protocol:
-
Plate neuronal cells in 96-well plates at an appropriate density.
-
Allow the cells to adhere and grow for 24-48 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.
-
Induce oxidative stress by adding FeSO4 to a final concentration of 100 µM.
-
Incubate the cells for 24 hours at 37°C.
-
Assess cell viability using the MTT assay (Protocol 3.1).
This protocol simulates ischemic conditions in vitro.
Materials:
-
Primary cortical neurons or N2a cells
-
This compound
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
Protocol:
-
Plate neuronal cells in appropriate culture plates.
-
Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.
-
Wash the cells twice with glucose-free medium.
-
Replace the medium with fresh glucose-free medium.
-
Place the cells in a hypoxia chamber for 4-6 hours at 37°C.
-
After the OGD period, return the cells to normoxic conditions and replace the medium with complete growth medium containing glucose.
-
Incubate for 24 hours (reperfusion).
-
Assess cell viability using the MTT assay (Protocol 3.1).
Assessment of Neuroprotection
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution
Protocol:
-
Following the neuroprotection assay (Protocol 2.1 or 2.2), add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently by pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
This protocol uses a fluorescent probe to detect intracellular ROS levels.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
HBSS
Protocol:
-
After treatment with this compound and the inducing agent (e.g., FeSO4), wash the cells with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at 485 nm and emission at 530 nm.
These enzymatic assays measure the activity of key antioxidant enzymes. Commercially available kits are recommended for these assays.
General Protocol Outline:
-
Culture and treat cells as described in the neuroprotection protocols.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
Perform the catalase and glutathione peroxidase activity assays on the lysates following the kit's protocol.
-
Measure the absorbance or fluorescence as instructed and calculate the enzyme activity relative to the protein concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Antioxidant signaling pathway of this compound.
Caption: KATP channel opening mechanism of this compound.
Caption: Experimental workflow for neuroprotection assays.
References
- 1. Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (this compound), a benzopyran analog, against focal ischemic brain damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Administering KR-31378 in Rodent Models of Stroke
Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
KR-31378 is a benzopyran derivative with neuroprotective properties that has shown promise in preclinical models of ischemic stroke. Its mechanism of action is primarily attributed to its potent antioxidant effects and its function as an ATP-sensitive potassium (KATP) channel opener.[1][2] In rodent models of focal cerebral ischemia, this compound has been demonstrated to reduce infarct volume, decrease cerebral edema, and mitigate neuronal damage.[1][3] This document provides a detailed protocol for the administration of this compound in a rat model of stroke induced by middle cerebral artery occlusion (MCAO), summarizing key quantitative data and outlining the underlying signaling pathways.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in several studies. The following tables summarize the key findings regarding infarct size reduction, edema, and biomarker modulation in rats subjected to MCAO.
Table 1: Efficacy of this compound on Infarct Volume and Cerebral Edema
| Treatment Group | Dose and Route | Timing of Administration | Infarct Area Reduction (%) | Edema Reduction (%) | Reference |
| This compound | 30 mg/kg, i.v. | Pre-reperfusion | 24 | 36 | [1] |
| This compound | 10, 30, or 50 mg/kg, i.p. | 5 min, 4h, and 8h post-ischemia | Significant reduction | Not reported | [4] |
Table 2: Antioxidant Effects of this compound in Ischemic Brain Tissue
| Biomarker | Effect of this compound (30 mg/kg, i.v.) | Level of Attenuation | Reference |
| Lipid Peroxidation | Attenuation of elevated levels | 99% of normal | [1] |
| Glutathione (B108866) Loss | Attenuation of loss | 60% of normal | [1] |
Experimental Protocols
This section details the materials and procedures for inducing stroke in a rat model and the subsequent administration of this compound.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used and well-established method for inducing focal cerebral ischemia in rodents, mimicking human ischemic stroke.[5]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., 4% chloral (B1216628) hydrate, isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Operating microscope
-
Microsurgical instruments
-
4-0 nylon monofilament with a silicon-coated tip
-
Sutures (e.g., 4-0 silk)
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Introduce a 4-0 nylon monofilament with a silicon-coated tip into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). This is typically about 18-20 mm from the carotid bifurcation.[6]
-
The occlusion is maintained for a specified period, commonly 2 hours, to induce ischemic injury.[1][4]
-
For reperfusion, gently withdraw the filament to restore blood flow to the MCA.
-
Close the incision with sutures and allow the animal to recover.
Administration of this compound
This compound can be administered either intravenously (i.v.) or intraperitoneally (i.p.).
Materials:
-
This compound compound
-
Vehicle (e.g., saline, dimethyl sulfoxide)
-
Syringes and needles appropriate for the route of administration
Intravenous Administration Protocol:
-
Prepare a solution of this compound in a suitable vehicle.
-
A dose of 30 mg/kg has been shown to be effective.[1]
-
Administer the solution via the tail vein.
-
In pre-treatment paradigms, the administration can occur before the induction of MCAO or prior to reperfusion.
Intraperitoneal Administration Protocol:
-
Prepare a solution of this compound in a suitable vehicle.
-
Doses of 10, 30, or 50 mg/kg have been used.[4]
-
For post-ischemic treatment, administer the solution at specific time points after the onset of ischemia (e.g., 5 minutes, 4 hours, and 8 hours post-MCAO).[4]
-
Inject the solution into the peritoneal cavity.
Assessment of Neuroprotective Effects
Infarct Volume Measurement:
-
Twenty-four hours after MCAO, euthanize the animals.
-
Remove the brains and section them coronally.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted area will remain white.
-
Quantify the infarct volume using image analysis software.
Neurological Deficit Scoring:
-
Assess neurological function using a standardized scoring system (e.g., Bederson scale) at various time points post-MCAO.
Signaling Pathways and Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the neuroprotective effects of this compound in a rodent model of stroke.
References
- 1. This compound protects neurons from ischemia-reperfusion brain injury by attenuating lipid peroxidation and glutathione loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (this compound), a benzopyran analog, against focal ischemic brain damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCAO Model Establishment [bio-protocol.org]
Application Notes and Protocols for KR-31378 in Rat Models of Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an increase in the mass of the heart muscle, is an adaptive response to pressure or volume overload. However, sustained hypertrophy can progress to heart failure. KR-31378 is a novel mitochondrial ATP-sensitive potassium (mitoKATP) channel activator that has shown potential in mitigating cardiac hypertrophy.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical studies of cardiac hypertrophy in rats, based on available scientific literature.
Mechanism of Action
This compound is a benzopyran derivative that acts as a potent and selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] The opening of these channels is believed to play a crucial role in cardioprotection. In the context of cardiac hypertrophy, the activation of mitoKATP channels by this compound is thought to suppress the hypertrophic response induced by various agonists. This effect is potentially mediated by the preservation of mitochondrial function and the inhibition of pro-hypertrophic signaling pathways.[1]
Data Presentation
In Vivo Efficacy of this compound in a Rat Model of Congestive Heart Failure with Atrial Hypertrophy
| Parameter | Sham | Vehicle-Treated | This compound (10 mg/kg/day, p.o.) |
| Animal Model | Male Sprague-Dawley rats | Myocardial Infarction (MI) induced by left anterior descending (LAD) coronary artery ligation | Myocardial Infarction (MI) induced by left anterior descending (LAD) coronary artery ligation |
| Treatment Duration | 8 weeks | 8 weeks, starting 1 day after MI | 8 weeks, starting 1 day after MI |
| Right Atrium to Body Weight Ratio (mg/g) | 0.18 ± 0.01 | 0.29 ± 0.02 | 0.22 ± 0.01# |
| Serum pro-ANP (pmol/ml) | 1.1 ± 0.1 | 2.5 ± 0.3 | 1.5 ± 0.2# |
*p < 0.05 vs. Sham; #p < 0.05 vs. Vehicle-Treated
Data derived from Hwang et al., European Journal of Pharmacology, 2006.[1]
Experimental Protocols
Induction of Cardiac Hypertrophy in Rats (Myocardial Infarction Model)
This protocol describes the induction of cardiac hypertrophy and heart failure in rats via permanent ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 6-0 silk)
-
Mechanical ventilator
-
Warming pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Intubate the rat and connect it to a mechanical ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Carefully ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.
-
Successful ligation is confirmed by the observation of myocardial blanching in the area supplied by the artery.
-
Close the chest wall in layers.
-
Administer post-operative analgesics and monitor the animal for recovery.
Administration of this compound
Formulation:
-
This compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC).
Dosage and Administration:
-
Dosage: 10 mg/kg/day[1]
-
Route of Administration: Oral gavage (p.o.)[1]
-
Treatment Duration: For chronic studies, treatment can be initiated one day post-myocardial infarction and continued for the duration of the study (e.g., 8 weeks).[1]
Signaling Pathways and Visualizations
Proposed Signaling Pathway of this compound in Attenuating Cardiac Hypertrophy
This compound, by activating mitochondrial ATP-sensitive potassium (mitoKATP) channels, is hypothesized to counteract hypertrophic signaling. The diagram below illustrates a potential mechanism.
Caption: Proposed mechanism of this compound in cardiac hypertrophy.
Experimental Workflow for Evaluating this compound in a Rat Model of Cardiac Hypertrophy
The following diagram outlines the key steps in an in vivo study to assess the efficacy of this compound.
Caption: Experimental workflow for in vivo this compound studies.
References
Techniques for Assessing the Neuroprotective Effects of KR-31378: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the neuroprotective properties of KR-31378, a compound with demonstrated potential in mitigating ischemic neuronal injury. This document outlines detailed protocols for key in vitro and in vivo assays, summarizes quantitative data from relevant studies, and illustrates the primary signaling pathways involved in its mechanism of action.
Introduction to this compound
This compound is a novel benzopyran derivative that exhibits significant neuroprotective effects. Its mechanism of action is primarily attributed to two key properties: the opening of ATP-sensitive potassium (KATP) channels and potent antioxidant activity.[1][2] These actions work synergistically to protect neurons from damage induced by ischemia-reperfusion injury, a common cause of cell death in stroke.
Data Presentation
The neuroprotective efficacy of this compound has been quantified in several preclinical studies. The following table summarizes key quantitative data from in vivo and in vitro experiments.
| Parameter | Experimental Model | Treatment | Key Quantitative Finding | Reference |
| Infarct Area Reduction | Middle Cerebral Artery Occlusion (MCAO) in rats (2h occlusion, 22h reperfusion) | 30 mg/kg, i.v. | 24% reduction in infarct area | [2] |
| Edema Reduction | MCAO in rats (2h occlusion, 22h reperfusion) | 30 mg/kg, i.v. | 36% reduction in edema | [2] |
| Lipid Peroxidation | MCAO in rats | 30 mg/kg, i.v. | Attenuated to 99% of normal levels | [2] |
| Glutathione (B108866) (GSH) Loss | MCAO in rats | 30 mg/kg, i.v. | Attenuated to 60% of normal levels | [2] |
| Cell Viability (IC50) | FeSO4-induced cell death in primary cortical neurons | Incubation with this compound | IC50 = 12 µM | [2] |
| Bcl-2 Protein Level | MCAO in rats (penumbral zone) | Post-ischemic treatment | Wholly reversed the marked reduction | [3] |
| Bax Protein Level | MCAO in rats (penumbral zone) | Post-ischemic treatment | Wholly reversed the marked increase | [3] |
| Cytochrome c Release | MCAO in rats (penumbral zone) | Post-ischemic treatment | Wholly reversed the marked increase | [3] |
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are mediated through distinct but interconnected signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a general experimental workflow for assessing neuroprotective agents.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and should be adapted to specific laboratory conditions and research questions.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic focal cerebral ischemia.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Silicone-coated nylon suture (e.g., 4-0)
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
-
Heating pad to maintain body temperature
-
Suturing material
Protocol:
-
Anesthetize the rat and maintain anesthesia throughout the procedure. Monitor and maintain body temperature at 37°C.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[4]
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated nylon suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of 70-80%, as monitored by laser Doppler flowmetry, indicates successful occlusion.[4]
-
The duration of occlusion is typically 2 hours for transient MCAO, followed by withdrawal of the suture to allow reperfusion.
-
Close the incision and allow the animal to recover.
-
Post-operative care includes monitoring for neurological deficits and providing supportive care.
In Vitro Model: Organotypic Hippocampal Slice Culture with Oxygen-Glucose Deprivation (OGD)
This model allows for the study of ischemic injury in a system that preserves the cellular architecture of the hippocampus.
Materials:
-
Hippocampal tissue from postnatal day 7-10 rat pups
-
Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum)[5]
-
Cell culture inserts
-
OGD medium (glucose-free medium)
-
Hypoxic chamber (95% N2, 5% CO2)
-
Propidium Iodide (PI) for assessing cell death
Protocol:
-
Prepare 300-400 µm thick hippocampal slices and place them on cell culture inserts.[5]
-
Culture the slices for 7-10 days, changing the medium every 2-3 days.
-
To induce OGD, wash the slices with a glucose-free balanced salt solution.
-
Transfer the slices to a hypoxic chamber with OGD medium for a specified duration (e.g., 30-60 minutes).[5][6]
-
Terminate OGD by returning the slices to regular culture medium and normoxic conditions.
-
Assess cell death at various time points post-OGD using PI staining and fluorescence microscopy.[6]
Biochemical Assays
1. Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay measures the end products of lipid peroxidation.
Materials:
-
Brain tissue homogenate
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or plate reader
Protocol:
-
Homogenize brain tissue in a suitable buffer on ice.
-
Add TCA to the homogenate to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and incubate at 95°C for 30-60 minutes.[7]
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate MDA concentration based on a standard curve.
2. Glutathione (GSH) Assay
This assay quantifies the levels of the antioxidant glutathione.
Materials:
-
Brain tissue or cell lysate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
NADPH
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a protein-free supernatant from the tissue homogenate or cell lysate.
-
Add DTNB, NADPH, and glutathione reductase to the supernatant.[8][9]
-
The reduction of DTNB by GSH produces a yellow-colored product.
-
Measure the rate of color change at 412 nm.
-
Quantify GSH levels by comparing with a standard curve.
Western Blotting for Apoptotic Markers (Bcl-2, Bax, Cytochrome c)
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
Materials:
-
Brain tissue or cell lysates
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cytochrome c)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Protocol:
-
Extract proteins from brain tissue or cells using lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, or cytochrome c.[10][11][12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (this compound), a benzopyran analog, against focal ischemic brain damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rwdstco.com [rwdstco.com]
- 5. e-cep.org [e-cep.org]
- 6. Oxygen-Glucose Deprivation in Organotypic Hippocampal Cultures Leads to Cytoskeleton Rearrangement and Immune Activation: Link to the Potential Pathomechanism of Ischaemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jneurosci.org [jneurosci.org]
- 9. escholarship.org [escholarship.org]
- 10. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
Application Notes and Protocols for Testing KR-31378 in Retinal Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal ischemia is a significant contributor to vision loss in a variety of ocular diseases, including glaucoma, diabetic retinopathy, and retinal vascular occlusions. The interruption of blood flow to the retina leads to a cascade of detrimental events, including excitotoxicity, oxidative stress, inflammation, and ultimately, apoptosis of retinal neurons, particularly retinal ganglion cells (RGCs). KR-31378, a novel ATP-sensitive potassium (K-ATP) channel opener, has emerged as a promising neuroprotective agent.[1][2][3] Preclinical studies have demonstrated its efficacy in protecting RGCs from ischemic damage in both acute and chronic models of retinal ischemia.[1][2][3] These application notes provide detailed protocols for evaluating the therapeutic potential of this compound in a rat model of acute retinal ischemia induced by high intraocular pressure (IOP).
Mechanism of Action and Signaling Pathways
This compound is believed to exert its neuroprotective effects primarily through the opening of K-ATP channels.[1][4] This action may lead to hyperpolarization of the cell membrane, reducing calcium influx and subsequent excitotoxicity. Additionally, studies suggest that this compound possesses antioxidant properties, independent of its K-ATP channel activity, by attenuating lipid peroxidation and glutathione (B108866) loss.[5] The signaling pathways involved in retinal ischemia are complex and multifaceted. The diagram below illustrates the key pathological events and the proposed mechanism of action for this compound.
Caption: Signaling pathway of retinal ischemia and this compound.
Experimental Design and Workflow
A robust experimental design is crucial for the valid assessment of this compound's neuroprotective effects. The following workflow outlines the key steps, from animal model induction to data analysis.
Caption: Experimental workflow for testing this compound.
Protocols
Protocol 1: High Intraocular Pressure (IOP) Model of Retinal Ischemia in Rats
Materials:
-
Adult Sprague-Dawley rats (250-300g)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical proparacaine (B1679620) hydrochloride (0.5%)
-
Sterile saline solution
-
30-gauge needle connected to a saline reservoir via tubing
-
Tonometer (e.g., Tono-Pen)
-
Heating pad
Procedure:
-
Anesthetize the rat using the anesthetic cocktail and place it on a heating pad to maintain body temperature.
-
Apply one drop of topical proparacaine to the cornea of the eye that will undergo ischemia.
-
Carefully cannulate the anterior chamber of the eye with the 30-gauge needle, ensuring not to damage the lens or iris.[6][7]
-
Raise the saline reservoir to a height that will elevate the IOP to 110-120 mmHg.[8] Confirm the IOP using a tonometer.
-
Maintain this elevated IOP for 60 minutes. Successful induction of ischemia can be confirmed by observing a whitening of the iris and retina.
-
After 60 minutes, lower the saline reservoir to normalize the IOP and then carefully remove the needle.
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Allow the animal to recover on a heating pad before returning it to its cage. The contralateral eye can serve as a non-ischemic control.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline with a solubilizing agent if necessary)
-
Syringes and needles for injection
Procedure:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
For acute models, this compound can be administered via intraperitoneal (IP) injection.[1][3]
-
Administer the assigned dose of this compound or vehicle to the rats at a predetermined time before the induction of ischemia (e.g., 30 minutes prior).
Protocol 3: Assessment of Retinal Function by Electroretinography (ERG)
Materials:
-
ERG system with a Ganzfeld dome
-
Anesthetic
-
Topical mydriatic (e.g., tropicamide) and anesthetic drops
-
Corneal electrodes
-
Reference and ground electrodes
Procedure:
-
Dark-adapt the rats overnight before ERG recording.
-
Under dim red light, anesthetize the rat and place it on the recording platform.
-
Dilate the pupil with a mydriatic agent and apply a topical anesthetic.
-
Place the corneal electrode on the eye, and the reference and ground electrodes subcutaneously.
-
Record the scotopic a- and b-waves in response to flashes of light of increasing intensity.
-
The amplitude of the a-wave reflects photoreceptor function, while the b-wave represents the function of the inner retinal cells, including bipolar and Müller cells. A reduction in the b-wave amplitude is indicative of inner retinal dysfunction caused by ischemia.[9]
Protocol 4: Histological Analysis of Retinal Structure
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Paraffin (B1166041) or optimal cutting temperature (OCT) compound
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Microscope with a digital camera
Procedure:
-
At the designated endpoint (e.g., 7 days post-ischemia), euthanize the rats and enucleate the eyes.
-
Fix the eyes in 4% PFA for at least 24 hours.
-
Process the eyes for paraffin or frozen sectioning.
-
Cut 5-µm thick sections through the optic nerve head.
-
Stain the sections with H&E to visualize the retinal layers.
-
Capture images of the retina at a consistent distance from the optic nerve head.
-
Measure the thickness of the inner plexiform layer (IPL) and the total retinal thickness.
-
Count the number of cells in the ganglion cell layer (GCL). A decrease in IPL thickness and GCL cell count is indicative of ischemic damage.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Retinal Function (ERG)
| Treatment Group | a-wave Amplitude (µV) | b-wave Amplitude (µV) |
| Sham Control | ||
| Ischemia + Vehicle | ||
| Ischemia + this compound (Low Dose) | ||
| Ischemia + this compound (High Dose) |
Table 2: Effect of this compound on Retinal Histology
| Treatment Group | Inner Plexiform Layer Thickness (µm) | Ganglion Cell Layer Cell Count (cells/mm) |
| Sham Control | ||
| Ischemia + Vehicle | ||
| Ischemia + this compound (Low Dose) | ||
| Ischemia + this compound (High Dose) |
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in a rat model of retinal ischemia. The detailed protocols for ischemia induction, drug administration, and functional and structural assessment will enable researchers to rigorously test the neuroprotective efficacy of this promising compound. The provided diagrams and tables offer a clear visual representation of the underlying mechanisms and a structured approach to data presentation. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, which is essential for advancing the development of novel therapies for ischemic retinopathies.
References
- 1. This compound, a potassium-channel opener, induces the protection of retinal ganglion cells in rat retinal ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound, a Potassium-Channel Opener, Induces the Protection of Retinal Ganglion Cells in Rat Retinal Ischemic Models [jstage.jst.go.jp]
- 4. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects neurons from ischemia-reperfusion brain injury by attenuating lipid peroxidation and glutathione loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mouse Model of Retinal Ischemia-Reperfusion Injury Through Elevation of Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Retinal Ischemia-Reperfusion Injury in a Mouse Eye Model [jove.com]
- 8. Frontiers | Preclinical models to investigate retinal ischemia: Advances and drawbacks [frontiersin.org]
- 9. Neuroprotection against retinal ischemia-reperfusion injury by blocking the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve and prepare KR-31378 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-31378 is a novel ATP-sensitive potassium (K-ATP) channel opener that has demonstrated significant potential in various preclinical models. Its mechanism of action involves the activation of K-ATP channels, which plays a crucial role in cellular protection under ischemic conditions. These application notes provide detailed protocols for the dissolution and preparation of this compound for both in vitro and in vivo experiments, ensuring reproducible and reliable results.
Chemical Properties
While specific solubility data for this compound is not widely published, based on its molecular structure and common practices for compounds of this nature, it is recommended to use dimethyl sulfoxide (B87167) (DMSO) for initial dissolution to create a stock solution. Subsequent dilutions can be made in aqueous buffers or cell culture media.
Data Presentation
Table 1: Recommended Concentrations and Dosages for this compound
| Experiment Type | Model System | Recommended Concentration/Dosage | Vehicle/Solvent | Reference |
| In Vitro | Neuroblastoma 2a (N2a) cells | 10 µM | DMSO, then diluted in culture medium | |
| In Vitro | H9c2 cardiac myoblasts | Concentration-dependent inhibition of hypertrophy | DMSO, then diluted in culture medium | [1] |
| In Vivo | Rat model of retinal ischemia | Dose-dependent | Intraperitoneal injection or oral administration | [2] |
| In Vivo | Rabbit model of spinal cord ischemia | 10, 30, or 50 mg/kg | Intraperitoneal administration |
Experimental Protocols
1. Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
2. Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into a final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of culture medium.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Application: Immediately apply the prepared working solutions to the cells.
3. Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing this compound for intraperitoneal injection. The final formulation may need optimization based on the specific animal model and experimental design.
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile saline (0.9% NaCl) or other appropriate vehicle (e.g., polyethylene (B3416737) glycol, Tween 80)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution: Dissolve this compound in a minimal amount of DMSO.
-
Vehicle Addition: Add the vehicle (e.g., saline) dropwise while vortexing to prevent precipitation. The final concentration of DMSO should be minimized. The use of co-solvents or surfactants may be necessary to maintain solubility.
-
Final Formulation: Adjust the final volume with the vehicle to achieve the desired dosage concentration (e.g., in mg/mL).
-
Administration: Administer the solution to the animals via the desired route (e.g., intraperitoneal injection) at the calculated dose (e.g., in mg/kg).
-
Vehicle Control: Prepare and administer a vehicle control solution containing the same concentration of DMSO and other formulation components without this compound.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Preparing this compound
Caption: Workflow for this compound preparation.
Diagram 2: Signaling Pathway of this compound Action
Caption: this compound signaling pathway.
References
Application Notes and Protocols: In Vivo Imaging of KR-31378's Effects on Cerebral Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit hypothetical, experimental framework for investigating the effects of KR-31378, a potent ATP-sensitive potassium (KATP) channel opener, on cerebral blood flow (CBF) in a preclinical rodent model. Given the known role of KATP channels in vascular smooth muscle relaxation and the neuroprotective properties of this compound against ischemic insults, it is hypothesized that this compound will induce cerebral vasodilation and a subsequent increase in CBF.[1][2][3] This application note outlines a proposed in vivo imaging protocol using Arterial Spin Labeling Magnetic Resonance Imaging (ASL-MRI), presents hypothetical data to illustrate expected outcomes, and details the underlying signaling pathway. The provided protocols and data are intended to serve as a guide for researchers designing studies to explore the cerebrovascular effects of this compound and similar compounds.
Introduction
This compound is a novel compound identified as a neuroprotective agent, primarily through its action as an opener of ATP-sensitive potassium (KATP) channels.[3][4] These channels are crucial in linking cellular metabolism to membrane potential in various tissues, including vascular smooth muscle.[5][6] The activation of KATP channels in vascular smooth muscle leads to membrane hyperpolarization, which in turn causes the closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.[1]
In the context of the cerebral circulation, agents that induce vasodilation can increase cerebral blood flow, a mechanism that may contribute to the neuroprotective effects observed with this compound, particularly in ischemic conditions.[7] Direct, non-invasive measurement of CBF is essential to substantiate this hypothesis and to characterize the pharmacodynamic profile of this compound in the brain.
In vivo imaging techniques such as Arterial Spin Labeling Magnetic Resonance Imaging (ASL-MRI) offer a non-invasive and quantitative method to measure CBF repeatedly in the same subject, making it an ideal tool for preclinical drug evaluation.[8][9][10][11] This document outlines a comprehensive protocol for utilizing ASL-MRI to quantify the effects of this compound on regional and global CBF in a rat model.
Signaling Pathway of this compound-Induced Vasodilation
The proposed mechanism by which this compound increases cerebral blood flow is initiated by its binding to the sulfonylurea receptor (SUR) subunit of the KATP channel on vascular smooth muscle cells. This interaction leads to the opening of the channel's pore-forming Kir6.x subunit, resulting in potassium ion efflux and hyperpolarization of the cell membrane. This change in membrane potential inhibits the influx of calcium through voltage-gated calcium channels, leading to vasodilation and an increase in cerebral blood flow.
Experimental Protocols
This section details a hypothetical protocol for assessing the impact of this compound on cerebral blood flow using ASL-MRI in rats.
Animal Model
-
Species: Male Sprague-Dawley rats (n=10)
-
Weight: 250-300g
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Preparation and Administration
-
Compound: this compound
-
Vehicle: 20% Dimethyl sulfoxide (B87167) (DMSO) in saline
-
Dose: 1 mg/kg (based on known pharmacokinetic properties in rats)[4]
-
Administration: Intravenous (i.v.) bolus injection via a tail vein catheter.
In Vivo Imaging: Arterial Spin Labeling MRI
-
Imaging System: 7T small-animal MRI scanner
-
Anesthesia: Isoflurane (1.5-2% in medical air) delivered via a nose cone. Animal's body temperature should be maintained at 37°C using a feedback-controlled heating system.
-
Physiological Monitoring: Respiration rate and body temperature should be monitored throughout the imaging session.
-
ASL Sequence: A pseudo-continuous arterial spin labeling (pCASL) sequence is recommended.[8][9]
-
Labeling: A labeling plane positioned perpendicular to the feeding arteries of the brain.[8]
-
Imaging Parameters (Typical for Rat Brain at 7T):
-
Repetition Time (TR): 4000 ms
-
Echo Time (TE): 15 ms
-
Labeling Duration: 2000 ms
-
Post-Labeling Delay (PLD): 550 ms[8]
-
Field of View (FOV): 32 x 32 mm
-
Matrix Size: 64 x 64
-
Slice Thickness: 2 mm
-
-
-
Data Acquisition Protocol:
-
Acquire baseline ASL images for 15 minutes.
-
Administer a single i.v. bolus of the vehicle and continue ASL imaging for 30 minutes.
-
Administer a single i.v. bolus of this compound (1 mg/kg).
-
Continue ASL imaging for 60 minutes post-injection to capture the time course of CBF changes.
-
Data Analysis
-
Raw ASL data should be processed to generate quantitative CBF maps (in units of mL/100g/min).
-
Regions of interest (ROIs) should be drawn on anatomical reference images to measure CBF in specific brain areas (e.g., cortex, hippocampus, striatum).
-
Calculate the percentage change in CBF from baseline at different time points after vehicle and this compound administration.
-
Statistical analysis (e.g., repeated measures ANOVA) should be performed to determine the significance of CBF changes.
Experimental Workflow
The following diagram illustrates the key steps in the proposed experimental protocol.
Hypothetical Data Presentation
Disclaimer: The following data are hypothetical and for illustrative purposes only. They are based on the expected pharmacological action of a KATP channel opener as a vasodilator.
The administration of this compound is expected to cause a significant increase in cerebral blood flow compared to baseline and vehicle control. The onset of action is anticipated to be rapid following intravenous administration, with a peak effect observed within 15-30 minutes.
Table 1: Hypothetical Regional Cerebral Blood Flow (CBF) Following this compound Administration
| Brain Region | Baseline CBF (mL/100g/min) | Peak CBF post-KR-31378 (mL/100g/min) | % Change from Baseline |
| Cortex | 110 ± 15 | 145 ± 20 | +31.8% |
| Hippocampus | 95 ± 12 | 120 ± 18 | +26.3% |
| Striatum | 105 ± 14 | 135 ± 19 | +28.6% |
| Whole Brain | 103 ± 13 | 133 ± 17 | +29.1% |
Values are presented as mean ± standard deviation.
Table 2: Hypothetical Time Course of Whole Brain CBF Changes
| Time Point | % Change in CBF (Vehicle) | % Change in CBF (this compound) |
| Baseline (0 min) | 0% | 0% |
| 15 min post-injection | +1.5% ± 0.8% | +29.1% ± 4.5% |
| 30 min post-injection | +0.9% ± 0.6% | +25.4% ± 4.1% |
| 60 min post-injection | -0.5% ± 0.5% | +15.2% ± 3.2% |
Values represent the percentage change from the individual animal's baseline CBF and are presented as mean ± standard error of the mean.
Conclusion
This application note provides a theoretical yet comprehensive guide for investigating the effects of the KATP channel opener this compound on cerebral blood flow using in vivo ASL-MRI. The detailed protocol, proposed signaling pathway, and hypothetical data serve as a valuable resource for researchers aiming to elucidate the cerebrovascular pharmacology of this and other neuroprotective compounds. The non-invasive nature of ASL-MRI allows for longitudinal studies in the same animal, providing robust data on the onset, magnitude, and duration of drug effects on cerebral perfusion. Such studies are critical for understanding the full therapeutic potential of novel drug candidates in the context of cerebrovascular and neurological disorders.
References
- 1. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]
- 2. Cardiovascular and biological effects of K+ channel openers, a class of drugs with vasorelaxant and cardioprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. kup.at [kup.at]
- 6. ahajournals.org [ahajournals.org]
- 7. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative blood flow measurement in rat brain with multiphase arterial spin labelling magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Arterial Spin Labeling Measurement of Cerebral Blood Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arterial spin labeling for the measurement of cerebral perfusion and angiography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying KATP Channel Function in Cardiomyocytes Using KR-31378
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-31378 is a novel benzopyran derivative identified as a potent and selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels. In cardiomyocytes, the opening of these channels plays a crucial role in cellular protection against ischemic injury and oxidative stress. This compound serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of mitoKATP channels in the heart, including their involvement in ischemic preconditioning, protection against apoptosis, and modulation of cardiac hypertrophy.
These application notes provide detailed protocols for utilizing this compound to study its effects on cardiomyocyte hypertrophy and its protective capabilities against oxidative stress.
Mechanism of Action
This compound selectively activates mitochondrial ATP-sensitive potassium (mitoKATP) channels. The opening of these channels leads to potassium ion influx into the mitochondrial matrix, which is believed to trigger a cascade of protective events, including the preservation of mitochondrial integrity, attenuation of reactive oxygen species (ROS) production, and prevention of apoptosis.
Caption: Mechanism of action of this compound in cardiomyocytes.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on cardiomyocyte hypertrophy and protection against oxidative stress. Note that specific dose-response data and IC50 values for KATP channel activation in cardiomyocytes are not consistently available in the public literature; therefore, it is recommended to perform dose-response studies to determine optimal concentrations for specific experimental models.
Table 1: Anti-Hypertrophic Effects of this compound on H9c2 Cardiomyocytes
| Agonist | Agonist Concentration | This compound Concentration | Observed Effect | Reference |
| Angiotensin II | 1 µM | Concentration-dependent | Inhibition of the increase in cell size and protein content.[1] | [1] |
| Phenylephrine | 100 µM | Concentration-dependent | Inhibition of the increase in cell size.[1] | [1] |
| Isoproterenol | 10 µM | Concentration-dependent | Inhibition of the increase in cell size.[1] | [1] |
| Urotensin II | 10 nM | Concentration-dependent | Inhibition of the increase in cell size.[1] | [1] |
Table 2: Cardioprotective Effects of this compound Against Oxidative Stress in H9c2 Cardiomyocytes
| Stress Inducer | Stressor Concentration | This compound Concentration | Endpoint Measured | Observed Effect | Reference |
| Buthionine Sulfoximine (B86345) (BSO) | 10 mM | Not specified | LDH Release | Significant decrease.[2] | [2] |
| Buthionine Sulfoximine (BSO) | 10 mM | Not specified | ROS Elevation | Significant decrease.[2] | [2] |
| Buthionine Sulfoximine (BSO) | 10 mM | Not specified | Mitochondrial Membrane Potential | Significant reversal of reduction.[2] | [2] |
| Chemical Hypoxia | Not specified | Dose-dependent | JNK and p38 MAPK activation | Blocked activation.[3] | [3] |
| Chemical Hypoxia | Not specified | Not specified | ROS Generation | Suppressed.[3] | [3] |
Experimental Protocols
Protocol 1: Assessment of the Anti-Hypertrophic Effect of this compound in H9c2 Cardiomyocytes
This protocol describes how to induce hypertrophy in the H9c2 cardiac myoblast cell line using angiotensin II and to evaluate the inhibitory effect of this compound.
Caption: Workflow for assessing the anti-hypertrophic effect of this compound.
Materials:
-
H9c2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Angiotensin II
-
This compound
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4%)
-
Phalloidin-FITC
-
DAPI
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed H9c2 cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) for 1 hour.
-
Induce hypertrophy by adding angiotensin II (1 µM) to the wells containing this compound.
-
Include a vehicle control group (DMSO) and a positive control group (angiotensin II alone).
-
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.
-
Analysis of Cell Size:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the F-actin with Phalloidin-FITC and nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
Measure the cell surface area of at least 100 cells per group using image analysis software (e.g., ImageJ).
-
-
Analysis of Protein Content:
-
Wash the cells twice with PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the total protein concentration using a BCA Protein Assay Kit.
-
Protocol 2: Assessment of the Cardioprotective Effect of this compound Against Oxidative Stress
This protocol details the induction of oxidative stress in H9c2 cells using buthionine sulfoximine (BSO) and the evaluation of the protective effects of this compound.
Caption: Workflow for assessing the protective effect of this compound against oxidative stress.
Materials:
-
H9c2 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Buthionine Sulfoximine (BSO)
-
This compound
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
2',7'-dichlorofluorescin diacetate (DCFDA) or MitoSOX Red
-
Rhodamine 123 or Tetramethylrhodamine, Methyl Ester (TMRM)
Procedure:
-
Cell Culture and Seeding: Culture and seed H9c2 cells as described in Protocol 1.
-
Treatment:
-
Replace the medium with fresh DMEM.
-
Add BSO (10 mM) to induce oxidative stress.
-
Co-treat with various concentrations of this compound (e.g., 1, 10, 30 µM).
-
Include a vehicle control and a BSO-only control.
-
-
Incubation: Incubate the cells for 24 hours.
-
Lactate Dehydrogenase (LDH) Assay (Cell Viability):
-
Collect the cell culture supernatant.
-
Measure LDH activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Wash the cells with PBS.
-
Incubate the cells with DCFDA (for cellular ROS) or MitoSOX Red (for mitochondrial ROS) for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope.
-
-
Mitochondrial Membrane Potential (MMP) Measurement:
-
Wash the cells with PBS.
-
Incubate the cells with Rhodamine 123 or TMRM for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope. A decrease in fluorescence indicates mitochondrial depolarization.
-
Protocol 3: Electrophysiological Recording of KATP Channels in Isolated Cardiomyocytes
This protocol provides a general framework for isolating primary cardiomyocytes and performing patch-clamp electrophysiology to study the effects of this compound on KATP channel activity.
Caption: Workflow for electrophysiological recording of KATP channels.
Materials:
-
Adult rat or mouse
-
Langendorff perfusion system
-
Collagenase type II
-
Tyrode's solution
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Pipette and bath solutions (see below)
-
This compound
Solutions:
-
Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 MgATP (pH 7.2 with KOH).
-
Bath Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 CaCl2 (pH 7.4 with KOH).
Procedure:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from an adult rat or mouse heart using a Langendorff perfusion system with collagenase digestion.
-
Patch-Clamp Recording:
-
Transfer the isolated cardiomyocytes to a recording chamber on an inverted microscope.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the pipette solution.
-
Establish a giga-ohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -70 mV.
-
Apply voltage ramps or steps (e.g., from -100 mV to +50 mV) to elicit KATP currents.
-
-
Data Acquisition:
-
Record baseline KATP channel currents.
-
Perfuse the recording chamber with the bath solution containing this compound at various concentrations.
-
Record the changes in KATP channel currents to determine the dose-dependent effect of this compound.
-
To confirm the involvement of KATP channels, the effect of this compound can be challenged with a KATP channel blocker like glibenclamide or 5-hydroxydecanoate (B1195396) (5-HD).
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of mitochondrial KATP channels in cardiomyocyte function and cardioprotection. The protocols provided herein offer a framework for investigating its anti-hypertrophic and anti-oxidative stress effects. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations of this compound for their specific experimental conditions.
References
- 1. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound on oxidative stress in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects cardiac H9c2 cells from chemical hypoxia-induced cell death via inhibition of JNK/p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Using KR-31378 in Preclinical Heart Failure Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KR-31378 is a novel small molecule activator of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. In preclinical studies, it has demonstrated significant potential as a therapeutic agent for heart failure. Its mechanism of action centers on the modulation of mitochondrial function, which plays a crucial role in cardiomyocyte survival and function. These application notes provide a comprehensive guide for the use of this compound in established preclinical models of heart failure, specifically in a rat model of post-myocardial infarction congestive heart failure and an in vitro cardiomyocyte hypertrophy model.
Mechanism of Action
This compound exerts its cardioprotective effects by selectively opening the mitoKATP channels located on the inner mitochondrial membrane of cardiomyocytes. This action initiates a signaling cascade that mitigates the detrimental effects of heart failure. The primary mechanism involves a slight depolarization of the mitochondrial membrane, leading to the generation of a controlled amount of reactive oxygen species (ROS). These ROS act as second messengers, activating downstream pro-survival signaling pathways, including Protein Kinase C (PKC). Ultimately, this cascade helps to preserve mitochondrial integrity, reduce apoptosis, and inhibit the cellular processes that lead to cardiac hypertrophy and dysfunction.
Data Presentation
Disclaimer: The following tables present representative quantitative data illustrating the expected effects of a potent mitoKATP channel opener like this compound in preclinical heart failure models. The specific numerical data from the primary preclinical study on this compound is not publicly available. These values are based on typical outcomes reported for this class of compounds in the scientific literature and are for illustrative purposes.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Post-Myocardial Infarction Heart Failure
| Parameter | Sham Operated | Heart Failure (Vehicle) | Heart Failure + this compound |
| Hemodynamics | |||
| Ejection Fraction (%) | 75 ± 5 | 40 ± 6 | 55 ± 7 |
| Fractional Shortening (%) | 45 ± 4 | 20 ± 5 | 30 ± 6 |
| Cardiac Output (mL/min) | 110 ± 12 | 65 ± 10 | 85 ± 11 |
| Stroke Volume (mL) | 0.45 ± 0.05 | 0.25 ± 0.04 | 0.35 ± 0.05 |
| Cardiac Remodeling | |||
| LV End-Diastolic Diameter (mm) | 7.0 ± 0.5 | 9.5 ± 0.7 | 8.2 ± 0.6 |
| LV End-Systolic Diameter (mm) | 3.8 ± 0.4 | 7.6 ± 0.6 | 5.7 ± 0.5 |
| Heart Weight/Body Weight (mg/g) | 2.8 ± 0.2 | 4.5 ± 0.3 | 3.5 ± 0.3 |
| Biomarkers | |||
| Serum pro-ANP (pg/mL) | 150 ± 30 | 800 ± 120 | 450 ± 90 |
Values are presented as Mean ± SD. *p < 0.05 compared to Heart Failure (Vehicle) group.
Table 2: In Vitro Efficacy of this compound on Angiotensin II-Induced Hypertrophy in H9c2 Cardiomyocytes
| Parameter | Control | Angiotensin II (1 µM) | Angiotensin II + this compound (10 µM) |
| Cell Surface Area (µm²) | 1500 ± 120 | 2500 ± 200 | 1800 ± 150 |
| Protein Synthesis (µ g/well ) | 25 ± 3 | 45 ± 5 | 30 ± 4 |
| ANP Gene Expression (fold change) | 1.0 ± 0.2 | 8.0 ± 1.5 | 3.5 ± 0.8 |
| BNP Gene Expression (fold change) | 1.0 ± 0.3 | 10.0 ± 2.0 | 4.0 ± 1.0 |
Values are presented as Mean ± SD. *p < 0.05 compared to Angiotensin II group.
Experimental Protocols
In Vivo Model: Post-Myocardial Infarction Congestive Heart Failure in Rats
This protocol describes the induction of heart failure in rats via permanent ligation of the left anterior descending (LAD) coronary artery, followed by treatment with this compound.
1. Animal Model and Surgical Procedure:
-
Animals: Male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Intubation and Ventilation: Intubate the trachea and provide mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
LAD Ligation: Ligate the LAD artery with a suture (e.g., 6-0 silk) approximately 2-3 mm from its origin. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
Closure: Close the chest wall, muscle layers, and skin.
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
2. Dosing and Administration of this compound:
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosage: Based on preliminary studies, an oral dose of 10 mg/kg/day is suggested.
-
Administration: Administer this compound or vehicle daily via oral gavage, starting 3 days post-LAD ligation and continuing for 8 weeks.
3. Assessment of Cardiac Function:
-
Echocardiography: Perform transthoracic echocardiography at baseline (before surgery) and at the end of the treatment period to assess cardiac function and dimensions (e.g., ejection fraction, fractional shortening, left ventricular diameters).
-
Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements via a catheter inserted into the left ventricle to measure parameters such as left ventricular end-diastolic pressure (LVEDP) and dP/dt.
-
Histological Analysis: After euthanasia, excise the hearts, weigh them, and perform histological staining (e.g., Masson's trichrome) to assess infarct size and fibrosis.
-
Biomarker Analysis: Collect blood samples to measure heart failure biomarkers such as pro-atrial natriuretic peptide (pro-ANP).
In Vitro Model: Cardiomyocyte Hypertrophy in H9c2 Cells
This protocol details the induction of hypertrophy in the H9c2 rat cardiomyocyte cell line using Angiotensin II and its inhibition by this compound.
1. Cell Culture and Treatment:
-
Cell Line: Use the H9c2 cell line derived from embryonic rat heart tissue.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: Before treatment, serum-starve the cells for 24 hours in DMEM with 0.5% FBS to synchronize the cell cycle.
-
Treatment:
-
Pre-treat the cells with this compound (1-10 µM) or vehicle for 1 hour.
-
Induce hypertrophy by adding Angiotensin II (1 µM) to the culture medium.
-
Incubate the cells for 48 hours.
-
2. Assessment of Hypertrophy:
-
Cell Size Measurement:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with a suitable dye (e.g., phalloidin (B8060827) for F-actin).
-
Capture images using a microscope and measure the cell surface area using image analysis software.
-
-
Protein Synthesis Assay:
-
Measure total protein content using a BCA protein assay kit.
-
-
Gene Expression Analysis:
-
Isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
-
Conclusion
This compound represents a promising therapeutic candidate for heart failure by targeting mitochondrial dysfunction. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in preclinical heart failure models. The in vivo rat model of post-myocardial infarction heart failure allows for the assessment of the drug's effects on cardiac function and remodeling, while the in vitro H9c2 hypertrophy model offers a platform to investigate the cellular and molecular mechanisms of action. These models, when used in conjunction, can provide valuable insights into the therapeutic potential of this compound and other mitoKATP channel openers for the treatment of heart failure.
Troubleshooting & Optimization
Troubleshooting KR-31378 solubility issues for in vivo studies
Welcome to the technical support center for KR-31378. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo studies with this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution upon dilution for my in vivo experiment. What can I do?
A1: Precipitation upon dilution of a stock solution (e.g., in DMSO) into an aqueous vehicle is a common issue for poorly water-soluble compounds like this compound. Here are several troubleshooting steps:
-
Optimize Vehicle Composition: Consider using a co-solvent system. For poorly soluble KATP channel openers, formulations containing a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and a surfactant like Tween-80 or Cremophor EL are often employed.
-
Reduce Final Concentration: The simplest approach is to lower the final dosing concentration of this compound.
-
Sequential Dilution: Instead of a single large dilution, try a stepwise dilution of the stock solution into the vehicle.
-
pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of the final formulation might improve its solubility.
-
Sonication: Gentle sonication can help in dissolving the compound and breaking up small precipitates.
-
Warm the Vehicle: Gently warming the vehicle (e.g., to 37°C) can increase the solubility of the compound. Ensure the temperature is not high enough to cause degradation.
Q2: What are some recommended vehicle formulations for intraperitoneal (IP) or oral administration of this compound?
A2: While a specific, universally validated vehicle for this compound is not published, based on its characteristics as a poorly water-soluble compound and formulations used for similar molecules, you can consider the following starting points. It is crucial to perform small-scale pilot tests to ensure the compound remains in solution at the desired concentration and that the vehicle is well-tolerated by the animals.
| Administration Route | Suggested Vehicle Composition | Notes |
| Intraperitoneal (IP) Injection | 1. 5-10% DMSO, 40% PEG300, 5% Tween 80, in Saline2. 10% DMSO in Corn Oil | The DMSO concentration should be kept as low as possible to avoid toxicity. Corn oil can be a suitable vehicle for lipophilic compounds. |
| Oral Gavage | 1. 0.5% Carboxymethylcellulose (CMC) in water with 0.1% Tween 802. 10% DMSO, 90% PEG300 | CMC can help create a stable suspension. For the DMSO/PEG300 mixture, ensure the final DMSO concentration in the administered dose is minimized. |
Q3: Are there any known excipients that are incompatible with this compound?
A3: Yes, preformulation studies have shown that this compound is incompatible with carboxymethylcellulose (CMC), polyvinylpyrrolidone (B124986) (PVP), and starch. The use of these excipients may complicate the formulation and affect the stability of the compound.
Troubleshooting Guide: Step-by-Step Protocol for Formulation Development
This guide provides a general workflow for developing a suitable formulation for this compound for your in vivo studies.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screen
-
Objective: To determine the approximate solubility of this compound in various individual solvents and co-solvent mixtures.
-
Materials: this compound powder, a selection of solvents (e.g., DMSO, Ethanol, PEG300, Propylene Glycol, Corn Oil, Saline, Water), microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a small, measured volume of a single solvent (e.g., 100 µL) to each tube.
-
Vortex vigorously for 1-2 minutes.
-
If the compound does not dissolve, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect for complete dissolution.
-
If dissolved, incrementally add more this compound until saturation is reached (i.e., solid material remains after vortexing and sonication).
-
Record the approximate solubility in mg/mL for each solvent.
-
Repeat the process with co-solvent mixtures (e.g., 10% DMSO in saline).
-
Protocol 2: Preparation of a Co-Solvent Formulation for Injection
-
Objective: To prepare a test formulation of this compound for in vivo administration.
-
Example Formulation: 1 mg/mL this compound in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add the PEG300 and vortex to mix thoroughly.
-
Add the Tween 80 and vortex again until the solution is homogeneous.
-
Slowly add the saline while vortexing to avoid precipitation.
-
Visually inspect the final solution for any signs of precipitation.
-
If the solution is clear, it is ready for sterile filtration (if required) and administration.
-
This compound Mechanism of Action and Signaling Pathway
This compound is an ATP-sensitive potassium (KATP) channel opener. Its mechanism of action involves the opening of these channels, particularly in the inner mitochondrial membrane, which leads to a cascade of downstream effects that are generally considered to be cytoprotective.
This guide is intended to provide a starting point for troubleshooting solubility issues with this compound. The optimal formulation will depend on the specific experimental requirements, including the desired dose, route of administration, and animal model. Always prioritize animal welfare and adhere to institutional guidelines for animal research.
Technical Support Center: Optimizing KR-31378 Concentration for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of KR-31378 for maximum neuroprotective effects. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
A1: this compound exhibits a dual mechanism of action that contributes to its neuroprotective properties. It functions as an ATP-sensitive potassium (KATP) channel opener and possesses antioxidant capabilities.[1][2] The opening of KATP channels is thought to be a therapeutic approach for ischemia. Additionally, its antioxidant properties help in attenuating lipid peroxidation and glutathione (B108866) loss, which are critical in neuronal cell death following ischemia-reperfusion injury.[1]
Q2: What is a recommended starting concentration for in vitro neuroprotection studies with this compound?
A2: Based on published studies, a starting concentration of 10 µM is recommended for in vitro experiments, such as with neuroblastoma 2a (N2a) cells.[3] In studies with fetal rat primary mixed cortical cultures, this compound protected against FeSO4-induced cell death in a concentration-dependent manner with an IC50 of 12 µM .[1] Therefore, a dose-response study around the 10-12 µM range is advisable to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What are the reported in vivo effective doses of this compound?
A3: In animal models of focal ischemic brain damage, intraperitoneal administration of this compound at doses of 10, 30, or 50 mg/kg has been shown to significantly reduce infarct area.[4] Another study using a rat model of middle cerebral artery occlusion found that a 30 mg/kg intravenous dose significantly reduced infarct area and edema.[1]
Q4: How does this compound affect apoptotic pathways?
A4: this compound has been shown to inhibit apoptotic cell death. It works by up-regulating the expression of the anti-apoptotic protein Bcl-2 and down-regulating the pro-apoptotic protein Bax.[4][5] This modulation of Bcl-2 family proteins prevents the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration for neuroprotection studies.
| Issue | Potential Cause | Recommended Action |
| High variability in neuroprotection results between experiments. | Inconsistent cell health or passage number. | Ensure cells are healthy and within a consistent passage number range for all experiments. Routinely check for mycoplasma contamination. |
| Pipetting errors or inaccurate drug concentration. | Calibrate pipettes regularly. Prepare fresh stock solutions of this compound and perform serial dilutions carefully. | |
| Fluctuation in incubation times or conditions. | Standardize all incubation times and maintain consistent temperature, CO2, and humidity levels. | |
| No significant neuroprotective effect observed at expected concentrations. | The chosen concentration is not optimal for the specific cell type or injury model. | Perform a dose-response curve with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal dose. |
| The experimental model of neurotoxicity is too severe. | Titrate the concentration or duration of the neurotoxic insult (e.g., OGD, glutamate, H2O2) to achieve a level of cell death (e.g., 50-70%) where neuroprotective effects can be clearly observed. | |
| The drug is not reaching its target. | For in vitro studies, ensure proper mixing. For in vivo studies, consider the route of administration and bioavailability. | |
| Signs of cytotoxicity at higher concentrations of this compound. | The concentration of this compound is exceeding the therapeutic window. | Determine the cytotoxic concentration (CC50) of this compound on your cells by performing a cell viability assay with the compound alone. This will help define the upper limit for your neuroprotection experiments. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all treatment groups and is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). |
Data Presentation
Table 1: In Vitro Neuroprotective Concentrations of this compound
| Cell Type | Insult | Concentration | Observed Effect | Reference |
| Neuroblastoma 2a (N2a) cells | Oxygen/Glucose Deprivation | 10 µM | KATP channel opening, neuroprotection | [3] |
| Fetal rat primary mixed cortical culture | FeSO4-induced cell death | IC50 = 12 µM | Protection against cell death | [1] |
Table 2: In Vivo Neuroprotective Dosages of this compound
| Animal Model | Ischemia Model | Route of Administration | Dosage | Observed Effect | Reference |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | Intraperitoneal | 10, 30, 50 mg/kg | Significant reduction in infarct area | [4] |
| Rats | MCAO | Intravenous | 30 mg/kg | Significant reduction in infarct area and edema | [1] |
| Rabbits | Spinal Cord Ischemia | Intravenous | 20, 50 mg/kg | Neuroprotection | [5] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Study for Neuroprotection
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
This compound Pre-treatment: Prepare a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., glutamate, H2O2, or induce oxygen-glucose deprivation) to the wells, including control wells without this compound.
-
Incubation: Incubate the cells for the duration of the neurotoxic insult (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT, LDH, or CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the control (untreated, non-insulted) cells. Plot the dose-response curve and determine the EC50 value.
Protocol 2: Assessment of Apoptotic Markers
-
Cell Treatment: Treat neuronal cells with the optimal concentration of this compound determined from the dose-response study, followed by the neurotoxic insult.
-
Protein Extraction: After the treatment period, lyse the cells and extract total protein.
-
Western Blotting: Perform Western blot analysis to detect the expression levels of key apoptotic proteins such as Bcl-2, Bax, and cleaved Caspase-3. Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the expression levels of the target proteins between the different treatment groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound neuroprotection.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for lack of neuroprotection.
References
- 1. This compound protects neurons from ischemia-reperfusion brain injury by attenuating lipid peroxidation and glutathione loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (this compound), a benzopyran analog, against focal ischemic brain damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Common challenges in working with KR-31378
Welcome to the technical support center for KR-31378. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this novel ATP-sensitive potassium (KATP) channel activator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel compound that functions as an activator of ATP-sensitive potassium (KATP) channels.[1][2][3] Its therapeutic effects, including neuroprotection and cardioprotection, are attributed to its ability to open these channels.[1][2]
Q2: In which research areas has this compound shown potential?
This compound has demonstrated significant potential in preclinical studies across several areas:
-
Neuroprotection: It has shown a neuroprotective effect against ischemic brain injury.[1]
-
Cardioprotection: It has been observed to suppress hypertrophy in cardiac cells and improve cardiac function in heart failure models.[2]
-
Retinal Protection: It has been shown to protect retinal ganglion cells in models of retinal ischemia.[3]
-
Vascular Protection: It has exhibited protective effects on human umbilical vein endothelial cells (HUVECs) by inhibiting cell death and reducing oxidative stress.
Q3: How can I confirm that the observed effects in my experiment are mediated by KATP channel opening?
To verify the involvement of KATP channels, co-treatment with a KATP channel antagonist is recommended. The most commonly used antagonists for this purpose are glibenclamide and 5-hydroxydecanoate (B1195396) (5-HD), a specific mitochondrial KATP channel blocker.[2] If the effects of this compound are diminished or reversed in the presence of these antagonists, it strongly suggests that the mechanism of action is dependent on KATP channel activation.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect Observed in Cell Culture
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Concentration | Perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions. Published effective concentrations range from 10 µM in N2a cells to varying concentrations in H9c2 cells.[1][2] | The effective concentration can vary significantly between different cell types and experimental endpoints. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | Like many small molecules, the stability of this compound in solution over time may be limited. |
| Low KATP Channel Expression | Verify the expression of KATP channels in your cell line of interest through techniques such as qPCR or Western blotting. | The effect of this compound is dependent on the presence of its target, the KATP channels. |
| Incorrect Antagonist Concentration | If using an antagonist, ensure its concentration is sufficient to block the KATP channels without causing off-target effects. Titrate the antagonist concentration to find the optimal blocking concentration. | Inadequate antagonist concentration may not effectively block the channels, while excessive concentration can lead to non-specific effects. |
Issue 2: Difficulty Translating In Vitro Findings to In Vivo Models
| Potential Cause | Troubleshooting Step | Rationale |
| Pharmacokinetics and Bioavailability | Consult literature for recommended dosing and administration routes for your animal model. An HPLC method has been developed for the determination of this compound in plasma, urine, and tissue homogenates, which can be used to assess its pharmacokinetic profile. | The route of administration, dosage, and metabolic stability will significantly impact the in vivo efficacy of this compound. |
| Model-Specific Differences | The pathophysiology of the in vivo model may involve additional complexities not present in a simplified in vitro system. Consider the specific ischemic model being used (e.g., transient vs. chronic ischemia) as this can influence the outcome.[3] | The in vivo environment is more complex, with multiple interacting physiological systems that can influence the compound's effect. |
| Off-Target Effects | At higher concentrations in vivo, off-target effects may become more prominent. Carefully observe animals for any unexpected physiological changes. | High doses may lead to engagement with unintended molecular targets, causing unforeseen side effects. |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effect in Organotypic Hippocampal Slice Cultures
-
Slice Preparation: Prepare organotypic hippocampal slice cultures from postnatal day 7-9 rat pups.
-
Culture Maintenance: Culture the slices on semiporous membrane inserts for 7-10 days.
-
Oxygen-Glucose Deprivation (OGD): Induce ischemic injury by exposing the slices to a glucose-free medium in an anaerobic chamber (95% N2, 5% CO2) for 30-60 minutes.
-
Treatment: Pre-treat the slices with this compound (e.g., 10 µM) for a specified period before OGD. Include a vehicle control group and a co-treatment group with a KATP channel antagonist (e.g., glibenclamide) to confirm mechanism of action.
-
Reperfusion: After OGD, return the slices to normal culture conditions.
-
Viability Assessment: After 24-48 hours of reperfusion, assess cell death in the CA1 and CA3 regions of the hippocampus using a fluorescent viability stain such as propidium (B1200493) iodide.
-
Data Analysis: Quantify the fluorescence intensity to determine the extent of cell death in each treatment group.
Protocol 2: Evaluation of Cardioprotective Effects in H9c2 Cardiomyoblasts
-
Cell Culture: Culture H9c2 cells in appropriate media and conditions.
-
Induction of Hypertrophy: Induce cellular hypertrophy by treating the cells with a hypertrophic agonist such as angiotensin II, phenylephrine, isoproterenol, or urotensin II.[2]
-
Treatment: Co-treat the cells with the hypertrophic agonist and varying concentrations of this compound. Include a vehicle control and a positive control (agonist only).
-
Assessment of Hypertrophy: After 24-48 hours, assess the degree of hypertrophy by:
-
Measuring cell size: Capture images using a microscope and quantify the cell surface area using image analysis software.
-
Quantifying protein content: Lyse the cells and measure the total protein concentration.
-
-
Mechanism Confirmation: To confirm the role of mitochondrial KATP channels, perform a parallel experiment with the co-treatment of this compound and a mitochondrial KATP channel blocker like 5-hydroxydecanoate or glibenclamide.[2]
-
Data Analysis: Compare the cell size and protein content across the different treatment groups.
Visualizing the Mechanism of Action
To aid in understanding the proposed signaling pathway of this compound, the following diagrams illustrate its mechanism in neuroprotection and cardioprotection.
References
- 1. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potassium-channel opener, induces the protection of retinal ganglion cells in rat retinal ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent KR-31378 degradation in experimental solutions
This technical support center provides guidance on the proper handling and use of KR-31378 in experimental settings to minimize its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a novel drug candidate developed for the prevention of ischemia-reperfusion injury. It functions as a potent and selective inhibitor of the Na+/H+ exchanger (NHE).
Q2: What are the known stability issues with this compound?
A: this compound is known to be unstable in aqueous solutions over extended periods and is also hygroscopic, meaning it can absorb moisture from the air, which may lead to degradation.[1] Its stability is influenced by temperature, humidity, and the presence of incompatible excipients.[1]
Q3: How should solid this compound be stored?
A: Solid this compound should be stored in a tightly sealed container, protected from moisture and light, at a controlled room temperature or lower. Given its hygroscopic nature, storage in a desiccator is recommended.[1]
Q4: How long is this compound stable in an aqueous solution?
A: The stability of this compound in an aqueous solution is temperature-dependent. At 25°C (77°F), the time for 10% of the drug to degrade (t90) is approximately 68.6 days.[1] For long-term experiments, it is crucial to prepare fresh solutions or store aliquots at low temperatures.
Q5: Are there any known incompatibilities with other reagents?
A: Yes, studies have shown that this compound is incompatible with certain common excipients, including carboxymethyl cellulose (B213188) (CMC), polyvinylpyrrolidone (B124986) (PVP), and starch.[1] It is advisable to avoid these substances in your experimental solutions.
Troubleshooting Guide
Issue 1: I am observing a progressive loss of this compound activity in my multi-day cell culture experiment.
-
Possible Cause: Degradation of this compound in the aqueous cell culture medium.
-
Solution:
-
Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and store it at -20°C or -80°C in small, single-use aliquots.
-
When preparing the working solution in cell culture medium, add the this compound stock solution to the medium immediately before use.
-
For long-duration experiments, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).
-
Issue 2: My analytical quantification (e.g., HPLC) shows unexpected peaks in my this compound sample.
-
Possible Cause: This is likely due to the presence of degradation products.
-
Solution:
-
Review your solution preparation and storage procedures. Ensure that the solvent is of high purity and that the solution is protected from light and stored at the correct temperature.
-
If the solid compound has been stored for a long time, especially if not properly protected from humidity, it may have degraded. Use a fresh batch of the compound if possible.
-
Consider the pH of your solution, as pH can significantly influence the stability of many compounds.
-
Issue 3: I am seeing variability in my experimental results between different batches of this compound solutions.
-
Possible Cause: Inconsistent solution preparation or storage conditions.
-
Solution:
-
Standardize your protocol for preparing and storing this compound solutions. Document all steps, including solvent type and purity, final concentration, aliquoting volume, and storage temperature.
-
Always use freshly prepared working solutions for your experiments. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
Quantitative Stability Data
The following table summarizes the known stability data for this compound.
| Parameter | Condition | Value |
| t90 (Solid State) | 25°C | 2 years and 128.6 days |
| t90 (Aqueous Solution) | 25°C | 68.6 days |
| Humidity Sensitivity | 76% Relative Humidity | Unstable |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to minimize moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated precision balance.
-
Dissolve the powder in high-purity DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, amber-colored microcentrifuge tubes. This will protect the compound from light and prevent degradation from multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for handling this compound to minimize degradation.
Caption: Troubleshooting decision tree for this compound degradation issues.
References
Refining experimental protocols for KR-31378 administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the experimental use of KR-31378, a potent ATP-sensitive potassium (KATP) channel opener with significant neuroprotective and cardioprotective properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel benzopyran derivative that functions as an ATP-sensitive potassium (KATP) channel opener. Its primary mechanism of action involves the opening of KATP channels in various cell types, including neurons and cardiomyocytes. This leads to potassium ion efflux, cell membrane hyperpolarization, and subsequent inhibition of cellular activity, which is particularly beneficial in conditions of ischemia-reperfusion injury. Additionally, this compound has demonstrated antioxidant properties.
Q2: What are the main experimental applications of this compound?
A2: this compound is primarily used in preclinical research to investigate its therapeutic potential in:
-
Neuroprotection: Protecting neurons from ischemic damage in models of stroke and other neurodegenerative conditions.
-
Cardioprotection: Attenuating cardiac hypertrophy and improving cardiac function in models of heart failure.
-
Ischemia-Reperfusion Injury: Reducing tissue damage in various organs following periods of ischemia and subsequent reperfusion.
Q3: How should this compound be stored?
A3: this compound is hygroscopic and unstable under high humidity. In its solid form, it has a shelf life (t90) of approximately 2 years and 128.6 days at 25°C.[1] It is recommended to store the solid compound in a tightly sealed container in a desiccator at -20°C to prevent moisture absorption and degradation. Aqueous solutions of this compound are less stable, with a t90 of 68.6 days at 25°C.[1] Therefore, it is advisable to prepare fresh aqueous solutions for experiments or store stock solutions at -80°C for short periods.
Q4: What is the solubility of this compound?
A4: The dissolution of this compound powder in water at 37°C is adequately rapid.[1] For in vitro experiments, this compound is often dissolved in organic solvents like DMSO to create a concentrated stock solution, which is then further diluted in aqueous culture medium. For in vivo studies, the choice of vehicle is critical to ensure solubility and bioavailability.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in culture medium. | - The final concentration of the organic solvent (e.g., DMSO) used for the stock solution is too high in the final culture medium.- The aqueous solubility of this compound is exceeded. | - Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity and precipitation.- Prepare a more dilute stock solution to reduce the amount of organic solvent added to the medium.- Warm the culture medium to 37°C before adding the this compound stock solution and mix gently. |
| Inconsistent or no observable effect of this compound. | - Degradation of this compound in aqueous solution.- Inaccurate concentration of the stock solution.- The experimental model is not sensitive to KATP channel opening. | - Prepare fresh aqueous solutions of this compound for each experiment.- Verify the accuracy of the stock solution concentration.- Include a positive control for KATP channel opening (e.g., diazoxide) to confirm the responsiveness of your experimental system.- Confirm the expression of KATP channels in your cell line or primary culture. |
| High background noise in patch-clamp recordings. | - Poor seal formation between the patch pipette and the cell membrane.- Electrical interference from nearby equipment. | - Ensure pipette tips are clean and have the appropriate resistance (typically 2-5 MΩ).- Use high-quality recording solutions and filter them before use.- Ground all electrical equipment properly and use a Faraday cage to shield the setup from external electrical noise. |
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound upon injection. | - The chosen vehicle is not suitable for solubilizing this compound at the desired concentration.- The temperature of the formulation is too low. | - For intraperitoneal (IP) injections of hydrophobic compounds, consider using a vehicle such as a mixture of DMSO and saline, or a solution containing co-solvents like polyethylene (B3416737) glycol (PEG) and/or surfactants like Tween 80. A common vehicle for hydrophobic compounds is 10% DMSO, 40% PEG300, and 50% saline. Always perform a small-scale solubility test before preparing the full injection volume.- Gently warm the formulation to 37°C to aid dissolution, but be mindful of the compound's stability at elevated temperatures. |
| Variable drug exposure or lack of efficacy. | - Poor absorption from the injection site.- Rapid metabolism or clearance of the compound. | - Ensure proper injection technique to deliver the full dose to the intended site (e.g., intraperitoneal cavity).- Consider alternative routes of administration, such as intravenous (IV) injection, for more direct and predictable systemic exposure.- Conduct pharmacokinetic studies to determine the bioavailability and half-life of this compound in your animal model to optimize the dosing regimen. |
| Adverse effects in animals (e.g., irritation at the injection site). | - The vehicle or the drug formulation is causing local toxicity. | - Minimize the concentration of organic solvents like DMSO in the injection vehicle.- Adjust the pH of the formulation to be as close to physiological pH (7.4) as possible.- Observe the animals closely after injection for any signs of distress or local reactions. If observed, consider reformulating the vehicle. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H35N5O4 | N/A |
| Molecular Weight | 481.59 g/mol | N/A |
| n-Octanol/Water Partition Coefficient (log P) | -1.297 at pH 3-0.052 at pH 10 | [1] |
| Solid State Stability (t90 at 25°C) | 2 years and 128.6 days | [1] |
| Aqueous Solution Stability (t90 at 25°C) | 68.6 days | [1] |
| Incompatible Excipients | Carboxymethyl cellulose (B213188) (CMC), Polyvinylpyrrolidone (PVP), Starch | [1] |
Exemplary In Vitro and In Vivo Dosing
| Experimental Model | Cell/Animal Type | This compound Concentration/Dose | Route of Administration | Reference |
| In Vitro Neuroprotection | N2a neuroblastoma cells | 10 µM | In culture medium | N/A |
| In Vivo Neuroprotection | Rats (ischemia model) | 30 mg/kg | Intravenous (i.v.) | N/A |
| In Vitro Cardioprotection | H9c2 cardiomyocytes | Concentration-dependent | In culture medium | N/A |
| In Vivo Cardioprotection | Rats (heart failure model) | Not specified | Not specified | N/A |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
In Vitro Neuroprotection Assay using MTT
Objective: To assess the neuroprotective effect of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., N2a or SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., N2a)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Induce oxidative stress by adding the chosen agent (e.g., 100 µM H₂O₂) to the wells (except for the untreated control wells) and incubate for the desired time (e.g., 24 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vitro Cardiac Hypertrophy Assay in H9c2 Cells
Objective: To evaluate the effect of this compound on agonist-induced hypertrophy in H9c2 rat cardiomyoblasts.
Materials:
-
H9c2 cells
-
Complete culture medium (DMEM with 10% FBS)
-
Serum-free DMEM
-
Hypertrophic agonist (e.g., Angiotensin II, Phenylephrine)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Staining agent for cell size measurement (e.g., Phalloidin conjugated to a fluorescent dye)
-
Microscope with imaging software
Procedure:
-
Seed H9c2 cells in multi-well plates suitable for imaging.
-
Once the cells reach 60-70% confluency, replace the complete medium with serum-free medium for 24 hours to induce quiescence.
-
Pre-treat the cells with this compound at various concentrations for 1 hour.
-
Induce hypertrophy by adding the agonist (e.g., 1 µM Angiotensin II) and incubate for 24-48 hours.
-
After incubation, wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS) and stain for F-actin using fluorescently labeled phalloidin.
-
Acquire images of the cells using a fluorescence microscope.
-
Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).
-
Compare the cell surface area of this compound-treated cells to the agonist-treated control to determine the anti-hypertrophic effect.
Mandatory Visualization
References
Addressing off-target effects of KR-31378 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KR-31378 in cellular assays. Our goal is to help you identify and address potential off-target effects to ensure the validity of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Observed cellular effect is not blocked by a known KATP channel antagonist.
-
Potential Cause 1: Off-Target Effect. The observed phenotype may be due to this compound interacting with a protein other than the ATP-sensitive potassium (KATP) channel.
-
Solution 1: Perform a Rescue Experiment. Use a known KATP channel blocker, such as glibenclamide or 5-hydroxydecanoate (B1195396), in conjunction with this compound. If the cellular effect persists in the presence of the blocker, it is likely an off-target effect.[1]
-
Solution 2: Use a Structurally Unrelated KATP Channel Opener. If a different KATP channel opener with a distinct chemical structure recapitulates the observed phenotype and is also blocked by a KATP channel antagonist, it strengthens the evidence for an on-target effect.
-
Solution 3: Titrate this compound Concentration. Use the lowest effective concentration of this compound that elicits the desired on-target effect.[2] Higher concentrations are more likely to induce off-target activities.
Issue 2: Discrepancy between expected and observed cellular potency (EC50).
-
Potential Cause 1: Low Expression of KATP Channels in the Cell Line. The target channel may not be sufficiently expressed in your cellular model.
-
Solution 1: Verify Target Expression. Confirm the expression of KATP channel subunits (e.g., Kir6.x and SURx) in your cell line using techniques like Western blotting or RT-qPCR.
-
Potential Cause 2: Cellular Efflux of this compound. The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Solution 2: Use an Efflux Pump Inhibitor. Co-incubation with a known efflux pump inhibitor, such as verapamil, may increase the intracellular concentration of this compound and its apparent potency.[2]
Issue 3: Unexpected changes in cellular health or morphology at high concentrations.
-
Potential Cause: Non-specific Cytotoxicity. At concentrations significantly higher than its effective dose for KATP channel activation, this compound may induce cytotoxicity through mechanisms unrelated to its primary target.
-
Solution: Perform a Dose-Response Curve for Viability. Assess cell viability using an MTT or similar assay across a wide range of this compound concentrations to determine the window between the effective concentration and the concentration that induces toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a novel ATP-sensitive potassium (KATP) channel activator, with a noted effect on mitochondrial KATP (mitoKATP) channels.[1] Its action leads to the opening of these channels, which has been demonstrated to have neuroprotective and cardioprotective effects against ischemic insults.[1][3][4]
Q2: How can I confirm that the observed effects in my assay are due to KATP channel opening?
A2: The most direct method is to use a KATP channel antagonist. Pre-treatment of your cells with a blocker like glibenclamide or 5-hydroxydecanoate should reverse the effects of this compound if they are on-target.[1][4]
Q3: Are there known off-targets for this compound?
A3: Currently, there is limited publicly available information detailing specific off-target interactions of this compound. However, as with any small molecule, the potential for off-target effects exists, particularly at higher concentrations. It is crucial to perform the appropriate control experiments to validate that the observed effects are mediated by KATP channels.
Q4: What are the recommended working concentrations for this compound in cellular assays?
A4: The optimal concentration will vary depending on the cell type and the specific assay. Published studies have used concentrations in the range of 10 µM to show a significant effect.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
| Compound | Target | Effect | Effective Concentration | Antagonist | Reference |
| This compound | ATP-sensitive potassium (KATP) channel | Opener/Activator | ~10 µM (in N2a cells and H9c2 cells) | Glibenclamide, 5-hydroxydecanoate | [1][3] |
| Glibenclamide | ATP-sensitive potassium (KATP) channel | Blocker/Antagonist | Varies by application | N/A | [1][4] |
| 5-hydroxydecanoate | Mitochondrial ATP-sensitive potassium (mitoKATP) channel | Blocker/Antagonist | Varies by application | N/A | [1] |
Experimental Protocols
Protocol 1: Validating On-Target Effect of this compound using a KATP Channel Antagonist
Objective: To determine if the cellular response to this compound is mediated by KATP channels.
Methodology:
-
Cell Plating: Seed cells in a multi-well plate at a density appropriate for your assay.
-
Antagonist Pre-treatment: Pre-incubate a subset of the wells with a KATP channel antagonist (e.g., glibenclamide) at a concentration known to be effective for your cell type for 30-60 minutes.
-
This compound Treatment: Add this compound at the desired concentration to both antagonist-treated and untreated wells. Include control wells with vehicle only and antagonist only.
-
Incubation: Incubate for the time required to observe the cellular phenotype of interest.
-
Assay Readout: Perform your cellular assay (e.g., cell viability, reporter gene expression, etc.).
-
Data Analysis: Compare the effect of this compound in the presence and absence of the antagonist. A significant reduction in the effect of this compound in the presence of the antagonist indicates an on-target mechanism.
Protocol 2: Cell Viability Assay to Determine Therapeutic Window
Objective: To determine the concentration range at which this compound is effective without causing cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells. A typical range might be from 0.1 µM to 100 µM. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the cell viability (as a percentage of the vehicle control) against the log of the this compound concentration to determine the concentration at which viability decreases significantly.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potassium-channel opener, induces the protection of retinal ganglion cells in rat retinal ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of KR-31378 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of KR-31378 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in rats?
Q2: What are the main challenges in formulating this compound for oral administration?
A2: Preformulation studies have highlighted several challenges with this compound. The compound is unstable in aqueous solutions and under high humidity. It also has poor flowability, which may necessitate granulation for solid dosage forms. Furthermore, this compound is incompatible with common pharmaceutical excipients such as carboxymethyl cellulose (B213188) (CMC), polyvinylpyrrolidone (B124986) (PVP), and starch.
Q3: How is this compound metabolized, and how might this affect its bioavailability?
A3: Studies in rats have shown that this compound can induce cytochrome P450 3A (CYP3A) enzymes in the liver. This induction can lead to increased metabolism of the drug itself upon repeated administration, potentially lowering its systemic exposure and bioavailability over time. This is a critical consideration for multi-dose studies and for potential drug-drug interactions if co-administered with other CYP3A substrates.
Q4: What are some recommended starting points for developing an oral formulation for this compound in rats?
A4: For early preclinical studies in rats, simple formulations are often preferred. Given this compound's poor aqueous solubility, a suspension or a solution using co-solvents is a common starting point. A formulation strategy using a vehicle such as 10% DMSO and 10% Tween 80 in saline could be a viable option to enhance solubility and absorption. For solid formulations, wet granulation techniques may be necessary to improve flowability, avoiding the use of incompatible excipients.
Troubleshooting Guide
This guide addresses common issues encountered during oral administration studies with this compound.
| Issue | Potential Cause | Troubleshooting Recommendations |
| Consistently Low or Undetectable Plasma Concentrations | Poor drug dissolution in the gastrointestinal (GI) tract due to low aqueous solubility. | - Enhance Formulation: Move from a simple suspension to a solution-based formulation using co-solvents like polyethylene (B3416737) glycol 400 (PEG 400) or propylene (B89431) glycol. The concentration of the co-solvent must be safe for the animal model. - Particle Size Reduction: If using a suspension, consider micronization or nanosizing of the drug particles to increase the surface area for dissolution. - Use of Surfactants: Incorporate a non-toxic surfactant (e.g., Tween 80) into the formulation to form micelles that can encapsulate the drug and increase its apparent solubility. |
| High first-pass metabolism in the liver. | - CYP3A Inhibition (for mechanistic studies): In exploratory studies, co-administer a known CYP3A inhibitor to assess the extent of first-pass metabolism. This is not a solution for therapeutic development but can help diagnose the problem. - Consider Alternative Routes: If oral bioavailability remains unacceptably low for the desired therapeutic effect, exploring other routes of administration (e.g., intraperitoneal) may be necessary for proof-of-concept studies. | |
| High Variability in Pharmacokinetic Data Between Animals | Inconsistent dosing technique (oral gavage). | - Standardize Gavage Procedure: Ensure all technicians are proficient in oral gavage to minimize stress and ensure consistent delivery to the stomach. - Verify Dose Volume and Homogeneity: For suspensions, ensure the formulation is thoroughly mixed before each dose to prevent settling of drug particles. |
| Variable gastric emptying rates. | - Standardize Fasting: Implement a consistent overnight fasting period (e.g., 12 hours) with free access to water before dosing to reduce variability in GI transit times. | |
| Decreasing Plasma Exposure in Multi-Dose Studies | Induction of metabolic enzymes (CYP3A). | - Monitor Enzyme Activity: If possible, conduct in vitro studies with liver microsomes from pre-treated animals to confirm increased metabolic activity. - Adjust Dosing Regimen: It may be necessary to increase the dose or dosing frequency in later stages of the study to maintain therapeutic exposure, though this requires careful toxicological evaluation. |
Data Presentation
The following table summarizes hypothetical pharmacokinetic parameters for this compound in rats, based on data for a similar compound, to illustrate what a researcher might expect.
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 350 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-inf) (ng·h/mL) | 2500 | 4700 |
| t1/2 (h) | 2.5 | 3.0 |
| Clearance (CL) (L/h/kg) | 0.4 | - |
| Volume of Distribution (Vd) (L/kg) | 1.2 | - |
| Absolute Oral Bioavailability (F%) | - | ~18.8% (hypothetical) |
Disclaimer: The oral bioavailability and pharmacokinetic parameters are hypothetical and based on a structurally related compound for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation (Co-solvent/Surfactant System)
-
Objective: To prepare a 2 mg/mL solution of this compound for oral gavage in rats.
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile glass vial, dissolve the this compound powder in PEG 400. This may require gentle vortexing or sonication. For example, to make a 10 mL final solution, start with 4 mL of PEG 400.
-
Once dissolved, add Tween 80 to the solution and mix thoroughly. For example, add 1 mL of Tween 80.
-
Slowly add sterile saline to the mixture while continuously stirring to reach the final volume. For the 10 mL example, add 5 mL of saline.
-
Visually inspect the final formulation to ensure it is a clear solution.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Objective: To determine the absolute oral bioavailability of this compound in rats.
-
Animals: Male Sprague-Dawley rats (220-250 g), n=4-6 per group.
-
Groups:
-
Group 1: Intravenous (IV) administration (1 mg/kg).
-
Group 2: Oral (PO) administration (10 mg/kg).
-
-
Procedure:
-
Acclimatization and Fasting: Acclimate rats for at least 3 days. Fast overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing:
-
IV Group: Administer this compound dissolved in a suitable IV vehicle (e.g., saline with a low percentage of a solubilizing agent) via the tail vein.
-
PO Group: Administer the this compound oral formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA) at the following time points:
-
IV Group: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Mandatory Visualizations
Technical Support Center: Overcoming Experimental Variability with KR-31378
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with KR-31378.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel ATP-sensitive potassium (KATP) channel activator. Its primary mechanism of action is the opening of mitochondrial ATP-sensitive potassium channels, which plays a role in cellular protection against ischemic insults.[1][2]
Q2: What are the main applications of this compound in research?
This compound is primarily investigated for its neuroprotective and cardioprotective effects.[1][2] It has been studied in models of cerebral ischemia, myocardial infarction, and retinal ischemia.[1][3]
Q3: What is the role of glibenclamide in experiments with this compound?
Glibenclamide is a well-known KATP channel blocker. It is often used as a negative control in experiments with this compound to demonstrate that the observed effects of this compound are specifically mediated by the opening of KATP channels.[1][2][3] If the effects of this compound are reversed or attenuated by glibenclamide, it provides strong evidence for its on-target mechanism.
Q4: What is the recommended solvent for dissolving this compound?
Q5: How should this compound be stored?
This compound in solid form has an estimated shelf life of over 2 years at 25°C.[4] However, it is hygroscopic and unstable under high humidity (76%).[4] Therefore, it should be stored in a tightly sealed container in a dry environment. An aqueous solution of this compound is less stable, with a t90 (time to 90% potency) of 68.6 days at 25°C.[4] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no effect of this compound in cell-based assays. | Incorrect Drug Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A concentration of 10 µM has been shown to be effective in N2a cells.[1] |
| Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too long may not respond appropriately. | Ensure you are using healthy, low-passage number cells for your experiments. Regularly check for mycoplasma contamination. | |
| Compound Instability: this compound in aqueous solution has limited stability.[4] | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Lot-to-Lot Variability: The purity and activity of the compound may vary between different manufacturing lots. | If you observe a sudden change in results after switching to a new lot, consider performing a quality control check, such as comparing its activity to a previous, validated lot. | |
| High background or off-target effects observed. | Non-specific Binding: As a guanidinium-containing compound, this compound may exhibit non-specific interactions with cellular components. | Include appropriate controls, such as a vehicle-only control and a negative control compound with a similar chemical scaffold but lacking the key functional groups. The use of the KATP channel blocker glibenclamide can help confirm on-target effects.[1][2][3] |
| Cellular Stress: High concentrations of the compound or the solvent (e.g., DMSO) can induce cellular stress, leading to confounding results. | Keep the final concentration of the solvent in your culture medium low (typically <0.1%). Perform a toxicity assay to ensure the concentrations of this compound used are not cytotoxic. | |
| Difficulty in replicating in vivo results. | Pharmacokinetic Variability: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between animal models and administration routes. | Refer to published studies for appropriate dosing and administration routes (e.g., intraperitoneal or oral for rats).[3] Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen for your model. |
| Formulation Issues: The compound may not be properly dissolved or may precipitate upon injection. | Ensure the compound is fully dissolved in the vehicle before administration. Check for any precipitation. Be aware of incompatibilities with certain excipients like CMC, PVP, and starch.[4] | |
| Unexpected results with glibenclamide control. | Glibenclamide Concentration: The concentration of glibenclamide may be insufficient to fully block the KATP channels activated by this compound. | Perform a dose-response experiment with glibenclamide to determine the optimal concentration for blocking the effects of your chosen this compound concentration. |
| Non-KATP Channel Mediated Effects: At high concentrations, this compound might have off-target effects that are not mediated by KATP channels. | If glibenclamide does not reverse the effects of this compound, consider the possibility of off-target effects. This would require further investigation using other pharmacological or genetic tools. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Stability in Solid State (t90 at 25°C) | > 2 years | [4] |
| Stability in Aqueous Solution (t90 at 25°C) | 68.6 days | [4] |
| Hygroscopicity | Unstable at 76% relative humidity | [4] |
| n-Octanol/Water Partition Coefficient (log P) | -1.3 at pH 3.0, -0.05 at pH 10.0 | [4] |
| Incompatible Excipients | Carboxymethyl cellulose (B213188) (CMC), Polyvinylpyrrolidone (PVP), Starch | [4] |
Table 2: Effective Concentrations of this compound in Preclinical Models
| Model System | Cell Type/Animal | Effective Concentration/Dose | Observed Effect | Reference |
| In Vitro | Neuroblastoma 2a (N2a) cells | 10 µM | KATP channel opening | [1] |
| In Vitro | Rat heart-derived H9c2 cells | Concentration-dependent | Inhibition of hypertrophy | [2] |
| In Vivo | Rat (acute retinal ischemia) | Dose-dependent (intraperitoneal) | Protection of retinal ganglion cells | [3] |
| In Vivo | Rat (chronic retinal ischemia) | Not specified (oral) | Protection of retinal ganglion cells | [3] |
Experimental Protocols
Note: The following are example protocols and may require optimization for your specific experimental setup.
Protocol 1: In Vitro Cell-Based Assay for Assessing Neuroprotection
-
Cell Culture: Culture N2a cells in the recommended medium and conditions until they reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From the stock, prepare fresh working solutions in the cell culture medium.
-
Treatment:
-
Vehicle Control: Treat cells with the same concentration of vehicle (e.g., DMSO) as the highest concentration of this compound used.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM) for a predetermined time (e.g., 1 hour) before inducing ischemic conditions.
-
Negative Control (with Glibenclamide): Co-treat cells with the effective concentration of this compound and an optimized concentration of glibenclamide.
-
-
Induction of Ischemia: Induce ischemic conditions, for example, by oxygen-glucose deprivation (OGD).
-
Assessment of Neuroprotection: After the ischemic insult, assess cell viability using methods such as MTT assay, LDH release assay, or by quantifying apoptotic markers.
-
Data Analysis: Compare the viability of this compound-treated cells to the vehicle control and the glibenclamide co-treated group.
Protocol 2: In Vivo Study of Cardioprotection in a Rat Model of Myocardial Infarction
-
Animal Model: Use a validated rat model of myocardial infarction induced by coronary artery ligation.
-
Compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle for the chosen administration route (e.g., saline for intraperitoneal injection or a solution/suspension for oral gavage). Be mindful of incompatible excipients.[4]
-
Administer this compound at various doses based on literature or pilot studies.
-
-
Experimental Groups:
-
Sham Group: Animals undergo the surgical procedure without coronary artery ligation.
-
Vehicle Control Group: Animals with myocardial infarction receive the vehicle only.
-
This compound Treatment Group(s): Animals with myocardial infarction receive different doses of this compound.
-
-
Assessment of Cardioprotection: After a specified period, assess cardiac function using echocardiography. Histological analysis can be performed to determine the infarct size.
-
Data Analysis: Compare the cardiac function parameters and infarct size between the vehicle control and this compound-treated groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound in mediating cytoprotection.
Caption: General experimental workflow for studying this compound.
Caption: A logical flow for troubleshooting inconsistent this compound results.
References
- 1. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potassium-channel opener, induces the protection of retinal ganglion cells in rat retinal ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of KR-31378
This guide provides best practices for the long-term storage of KR-31378, a neuroprotective agent and ATP-sensitive potassium (KATP) channel opener.[1][2][3] Proper storage is critical to ensure the stability and efficacy of the compound for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a novel ATP-sensitive potassium (KATP) channel activator.[2] Its mechanism of action involves the opening of these channels, which has shown neuroprotective effects against ischemic insults.[1] It is primarily used in research to investigate its therapeutic potential in conditions such as cerebral ischemia and for its cardioprotective effects in preventing hypertrophy of heart cells.[1][2]
Q2: What are the general recommendations for the long-term storage of solid this compound?
For solid (powder) forms of this compound, it is crucial to protect the compound from environmental factors such as temperature, humidity, and light to prevent degradation.[4] While specific manufacturer guidelines should always be followed, general best practices for small molecules suggest storage at controlled room temperature or in a refrigerator.
Q3: How should I store this compound once it is in solution?
Once dissolved in a solvent such as DMSO, stock solutions of this compound should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored in tightly sealed vials at -20°C or -80°C for long-term stability.[5][6]
Q4: Can I store this compound at room temperature after it has been reconstituted?
It is not recommended to store reconstituted this compound at room temperature for extended periods. For short-term use, solutions may be kept at 2-8°C, but for long-term storage, freezing is the preferred method to maintain the compound's integrity.
Q5: How can I be sure my stored this compound is still active?
If you suspect degradation due to improper storage, it is advisable to perform an analytical check, such as HPLC, to confirm the purity and concentration of the compound.[6] A loss of biological activity in an experimental assay can also be an indicator of degradation.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not fully dissolve. | Improper storage of the solid compound leading to aggregation. | Gently warm the solution and vortex to aid dissolution. If issues persist, centrifuge the vial and use the supernatant after re-quantifying the concentration. Consider storing at a lower concentration or in a different solvent for future use.[6] |
| Loss of biological activity in experiments. | Degradation of the compound due to improper storage or handling. | Confirm the purity and concentration with an analytical method like HPLC. If degradation is confirmed, it is best to use a fresh stock of the compound.[6] |
| Visible precipitate in thawed solution. | The compound has come out of solution during the freeze-thaw cycle. | Before use, ensure the solution is brought to room temperature and vortexed thoroughly to ensure the compound is fully redissolved. |
| Difficulty seeing the powdered compound in the vial. | Small quantities of the compound may coat the walls or bottom of the vial. | Centrifuge the vial before opening to collect all the powder at the bottom. When reconstituting, ensure the solvent comes into contact with all surfaces of the vial.[5] |
Recommended Storage Conditions for Small Molecule Inhibitors
| Storage Format | Temperature | Duration | Key Considerations |
| Solid (Powder) | 2-8°C (Refrigerated) | Up to 2 years[5] | Protect from light and moisture. Allow the container to warm to room temperature before opening to prevent condensation. |
| Solid (Powder) | -20°C (Frozen) | Up to 3 years[5] | Protect from light and moisture. Offers enhanced stability for sensitive compounds. |
| Solution (in DMSO, etc.) | -20°C (Frozen) | Up to 1 month[5] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Solution (in DMSO, etc.) | -80°C (Ultra-low Freezer) | Up to 6 months[5] | Recommended for longer-term storage of solutions to minimize degradation. |
Experimental Protocols
Protocol for Reconstituting and Aliquoting this compound
-
Preparation: Before opening, centrifuge the vial of powdered this compound to ensure all the compound is at the bottom.[5] Allow the vial to equilibrate to room temperature before opening to avoid moisture absorption.[7]
-
Reconstitution: Add the appropriate volume of a suitable solvent (e.g., DMSO) directly to the vial to create a stock solution of a desired concentration. Ensure the solvent contacts all inner surfaces of the vial to dissolve all of the compound.[5]
-
Aliquoting: Once the stock solution is prepared, divide it into smaller, single-use volumes in tightly sealed vials.[5] This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[5]
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for stored this compound.
References
- 1. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potassium-channel opener, induces the protection of retinal ganglion cells in rat retinal ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. captivatebio.com [captivatebio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
How to mitigate potential toxicity of KR-31378 at high doses
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential toxicity of KR-31378 at high doses during pre-clinical research. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel benzopyran derivative that functions as an ATP-sensitive potassium (K-ATP) channel opener.[1][2] Its primary mechanism of action involves the opening of these channels, particularly in the mitochondria, which is thought to underlie its neuroprotective and cardioprotective effects against ischemic insults.[1][2]
Q2: What are the potential toxicities of this compound at high doses?
A2: While specific high-dose toxicity data for this compound is not extensively published, potential toxicities can be inferred from its mechanism of action as a potassium channel opener and its dose-dependent pharmacokinetic properties.[3] High concentrations may lead to excessive vasodilation, resulting in hypotension (low blood pressure). Off-target effects on other types of potassium channels or other cellular targets are also a possibility at elevated doses.
Q3: How can I monitor for potential cardiotoxicity during my experiments?
A3: Continuous cardiovascular monitoring is crucial when administering high doses of this compound. Key parameters to monitor in animal models include blood pressure, heart rate, and electrocardiogram (ECG) readings. For in vitro studies using cardiomyocytes, assessing cellular viability, calcium handling, and the presence of apoptotic markers can provide insights into potential cardiotoxic effects.
Q4: What are some general strategies to mitigate potential off-target effects of a novel compound like this compound?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of the compound that elicits the desired biological response.[4] Employing control compounds, such as a structurally similar but inactive analog, can help differentiate between on-target and off-target effects.[4] Additionally, genetic knockdown or knockout of the intended target (the K-ATP channel) can help verify that the observed phenotype is indeed target-mediated.[4]
Troubleshooting Guides
Issue 1: Unexpected Hypotension in Animal Models
Symptom: A significant and sustained drop in mean arterial pressure is observed following the administration of high-dose this compound.
Potential Cause: Excessive activation of K-ATP channels in vascular smooth muscle cells, leading to vasodilation.
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a dose-response study to determine the minimal effective dose that achieves the desired therapeutic effect without causing significant hypotension.
-
Pharmacokinetic Analysis: Be aware that this compound exhibits dose-dependent pharmacokinetics, with clearance decreasing at higher doses.[3] This can lead to drug accumulation and exaggerated pharmacodynamic effects.
-
Co-administration of a Vasoconstrictor: In acute experimental settings, co-administration of a mild vasoconstrictor can be considered to counteract excessive vasodilation. The choice of agent should be carefully considered based on the experimental model and objectives.
-
Route of Administration: Evaluate alternative routes of administration (e.g., localized delivery) to minimize systemic exposure and reduce the risk of hypotension.
Issue 2: In Vitro Cytotoxicity in Non-Target Cell Lines
Symptom: Decreased cell viability is observed in cell lines that are not the intended target of this compound, particularly at high concentrations.
Potential Cause: Off-target effects on other ion channels or cellular pathways essential for cell survival.
Troubleshooting Steps:
-
Target Expression Analysis: Confirm the expression levels of K-ATP channels in the affected cell lines. The absence of the target may suggest an off-target mechanism.
-
Broad-Spectrum Kinase Profiling: To identify potential off-target kinases, perform a kinase profiling assay with the compound.[4]
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to assess the engagement of this compound with its intended target and potential off-targets in intact cells.[4]
-
Competitive Binding Assays: Use a known selective K-ATP channel blocker, such as glibenclamide, to see if it can competitively inhibit the cytotoxic effects of this compound.[1]
Data Presentation
Table 1: Hypothetical Dose-Response to this compound in a Rodent Model
| Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) | Therapeutic Effect (e.g., Infarct Size Reduction) |
| 1 | -5 ± 2 | 10% |
| 5 | -15 ± 4 | 30% |
| 10 | -30 ± 6 | 45% |
| 20 | -50 ± 8 | 50% |
Table 2: In Vitro Cytotoxicity Profile of this compound
| Cell Line | Target Expression (K-ATP Channel) | IC50 (µM) |
| H9c2 (Cardiomyocytes) | High | > 100 |
| Neuro2a (Neuronal) | High | > 100 |
| HEK293 (Non-target) | Low | 50 |
| HepG2 (Non-target) | Low | 75 |
Experimental Protocols
Protocol 1: Assessing Cardiotoxicity in Isolated Langendorff Heart Preparation
Objective: To evaluate the direct effects of high-dose this compound on cardiac function.
Methodology:
-
Isolate the heart from an anesthetized rodent and mount it on a Langendorff apparatus.
-
Perfuse the heart with Krebs-Henseleit buffer at a constant flow rate.
-
Insert a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
After a stabilization period, perfuse the heart with increasing concentrations of this compound.
-
Record hemodynamic parameters continuously.
-
At the end of the experiment, collect the perfusate to measure lactate (B86563) dehydrogenase (LDH) as an indicator of tissue damage.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for mitigating potential toxicity.
References
- 1. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of KR-31378 and Other K-ATP Channel Openers in Preclinical Research
For researchers and drug development professionals investigating therapeutic strategies involving the modulation of ATP-sensitive potassium (K-ATP) channels, understanding the comparative efficacy of novel agents is paramount. This guide provides a detailed comparison of KR-31378, a promising K-ATP channel opener, with other established compounds in this class, supported by available preclinical data.
Superior Efficacy of this compound in Neuroprotection
This compound has demonstrated a significant K-ATP channel opening effect, which has been described as more pronounced than that of other known K-ATP channel openers in a study utilizing patch clamp recordings in neuroblastoma 2a (N2a) cells.[1] This enhanced activity is believed to be a key contributor to its neuroprotective properties observed in models of cerebral ischemia.[1]
| Compound | Chemical Class | Comparative Efficacy | Experimental Model | Reference |
| This compound | Benzopyran-cyanoguanidine | More significant K-ATP channel opening effect than other known openers. Showed more stable hemodynamics than diazoxide (B193173). | Patch clamp on N2a cells; Spinal cord ischemic model in rabbits. | [1] |
| Diazoxide | Benzothiadiazine | Less potent than cromakalim (B1669624) in inducing 86Rb+ efflux and lowering blood pressure. | Rat aorta and portal vein; in vivo rat models. | |
| Cromakalim | Benzopyran | Approximately 100 times more potent than diazoxide at lowering blood pressure in vivo. | In vivo rat models. | |
| Nicorandil | Pyridine derivative | Vasorelaxant actions are agonist nonselective. | Isolated porcine large coronary arteries. | |
| Pinacidil | Cyanoguanidine | Increased K+-currents less than diazoxide. | Whole-cell patch clamp on mouse pancreatic β-cells. |
Signaling Pathway and Experimental Workflow
The therapeutic effects of K-ATP channel openers are initiated by their binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel. This binding event triggers a conformational change that opens the Kir6.x pore-forming subunit, leading to an efflux of potassium ions (K+) from the cell. The resulting hyperpolarization of the cell membrane closes voltage-gated calcium channels (Ca2+), reducing intracellular calcium levels and leading to cellular relaxation or reduced excitability, which is the basis for their therapeutic effects in various tissues.
Caption: Signaling pathway of K-ATP channel openers.
The workflow for evaluating and comparing the efficacy of K-ATP channel openers typically involves a combination of in vitro electrophysiology and in vivo functional assays.
References
Validating the neuroprotective effects of KR-31378 in different ischemia models
A Comparative Analysis of the Neuroprotective Efficacy of KR-31378
In the landscape of neuroprotective drug development, this compound has emerged as a compound of interest for its potential to mitigate neuronal damage following ischemic events. This guide provides a comprehensive comparison of the experimental data validating the neuroprotective effects of this compound in various ischemia models, juxtaposed with other relevant neuroprotective agents. Detailed experimental protocols and mechanistic insights are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's performance.
Performance in Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) Model
The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used preclinical model of focal ischemic stroke. This compound has demonstrated significant neuroprotective effects in this model.
A study investigating the efficacy of this compound in a rat MCAO model with a 2-hour occlusion followed by 22-24 hours of reperfusion revealed a significant reduction in infarct volume and brain edema.[1][2] In this model, this compound, administered intravenously, reduced the infarct area by 24% and edema by 36% at a dose of 30 mg/kg.[1][2] Further dose-response studies with intraperitoneal administration at 5 minutes, 4 hours, and 8 hours post-ischemia showed that this compound significantly reduced the infarct area at doses of 10, 30, and 50 mg/kg.[2]
For a comparative perspective, we can consider the well-known antioxidant, Edaravone. In a similar rat MCAO model, oral administration of Edaravone for 7 days, starting 5 hours post-operation, also led to a significant reduction in cerebral infarction area in a dose-dependent manner (10, 20, and 30 mg/kg).[3][4] While a direct head-to-head comparison is not available, both agents demonstrate efficacy in reducing infarct size in this clinically relevant model. Another KATP channel opener, diazoxide (B193173), has also been shown to reduce infarct size in rat MCAO models, further highlighting the potential of this class of compounds in stroke therapy.[5]
| Agent | Animal Model | Ischemia/Reperfusion Duration | Administration Route & Dose | Key Findings |
| This compound | Rat | 2h MCAO / 22h Reperfusion | IV, 30 mg/kg | 24% reduction in infarct area, 36% reduction in edema.[1] |
| This compound | Rat | 2h MCAO / 24h Reperfusion | IP, 10, 30, 50 mg/kg | Significant reduction in infarct area.[2] |
| Edaravone | Rat | MCAO / 7 days Reperfusion | Oral, 10, 20, 30 mg/kg | Dose-dependent reduction in cerebral infarction area.[3][4] |
| Diazoxide | Rat | MCAO | Pretreatment | Reduction in infarct size.[5] |
Efficacy in Spinal Cord Ischemia
In a rabbit model of spinal cord ischemia induced by aortic cross-clamping, this compound demonstrated significant neuroprotective effects and was directly compared with another KATP channel opener, diazoxide.[6]
In this study, intravenous administration of this compound at 20 mg/kg and 50 mg/kg, 30 minutes before a 25-minute aortic occlusion, resulted in a marked improvement in neurologic function as assessed by modified Tarlov's scores over 72 hours post-operatively.[6] The neuroprotective effect of this compound was comparable to that of diazoxide (5 mg/kg, IV, 15 minutes pre-occlusion).[6] Notably, this compound-treated rabbits exhibited more stable hemodynamics compared to those treated with diazoxide.[6]
| Treatment Group | N | Administration | Mean Tarlov's Score (at 72h) | p-value vs. Ischemia |
| Ischemia | 10 | - | - | - |
| Diazoxide | 8 | 5 mg/kg, IV | Improved | p = 0.005 |
| This compound (KR20) | 8 | 20 mg/kg, IV | Improved | p = 0.002 |
| This compound (KR50) | 8 | 50 mg/kg, IV | Improved | p = 0.001 |
In Vitro Neuroprotection: Cellular and Organotypic Models
The neuroprotective properties of this compound have also been validated in in vitro models of ischemic injury.
In fetal rat primary mixed cortical cultures subjected to iron (FeSO₄)-induced oxidative stress, a model mimicking aspects of ischemic cell death, this compound protected neurons in a concentration-dependent manner with an IC₅₀ of 12 µM.[1] This effect was attributed to its antioxidant properties, as this compound suppressed the intracellular accumulation of reactive oxygen species (ROS) and lipid peroxidation.[7]
Furthermore, in organotypic hippocampal slice cultures exposed to oxygen/glucose deprivation (OGD), a well-established in vitro model of ischemia, pretreatment with 10 µM this compound showed a neuroprotective effect in both the CA1 and CA3 regions.[8] This protective effect was attenuated by the KATP channel blocker glibenclamide, suggesting the involvement of KATP channel opening in its mechanism of action in this model.[8]
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes a common method for inducing transient focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture). Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and cut. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.
-
Ischemia and Reperfusion: The suture is left in place for a defined period (e.g., 2 hours) to induce ischemia. For reperfusion, the suture is carefully withdrawn.
-
Drug Administration: this compound or a vehicle control is administered via the desired route (e.g., intravenously or intraperitoneally) at specified time points before, during, or after the ischemic period.
-
Outcome Assessment: After a set reperfusion period (e.g., 22-24 hours), neurological deficits are scored, and the animals are euthanized. The brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.
Spinal Cord Ischemia in Rabbits
This protocol outlines the induction of spinal cord ischemia via aortic occlusion.
-
Animal Preparation: New Zealand white rabbits are anesthetized, and mechanical ventilation is initiated.
-
Surgical Procedure: A midline laparotomy is performed to expose the abdominal aorta. The aorta is then cross-clamped just below the renal arteries for a specific duration (e.g., 25 minutes) to induce spinal cord ischemia.
-
Drug Administration: this compound, diazoxide, or a vehicle is administered intravenously at a predetermined time before the aortic occlusion.
-
Reperfusion and Assessment: The aortic clamp is released to allow reperfusion. Neurological function is assessed at regular intervals (e.g., up to 72 hours) using a scoring system such as the modified Tarlov's score.
-
Histopathological Analysis: After the final neurological assessment, the spinal cords are harvested for histological examination to assess the degree of neuronal damage.
Organotypic Hippocampal Slice Culture with Oxygen-Glucose Deprivation (OGD)
This in vitro protocol simulates ischemic conditions in a preserved tissue architecture.
-
Slice Preparation: Hippocampi are dissected from postnatal rat pups (e.g., P7-P10) and sliced into 300-400 µm thick sections using a tissue chopper.
-
Culture: The slices are placed on semi-porous membrane inserts in a culture medium and maintained in an incubator with 5% CO₂ at 37°C for several days to allow for stabilization.
-
OGD Procedure: To induce an ischemic-like insult, the culture medium is replaced with a glucose-free medium, and the slices are transferred to a hypoxic chamber (e.g., 95% N₂ / 5% CO₂) for a defined period (e.g., 30-60 minutes).
-
Drug Treatment: this compound or other test compounds are added to the culture medium before, during, or after the OGD period.
-
Assessment of Cell Death: Neuronal injury is quantified by measuring the uptake of a fluorescent cell death marker, such as propidium (B1200493) iodide (PI), using fluorescence microscopy and image analysis.
Mechanistic Insights: Signaling Pathways of this compound
The neuroprotective effects of this compound are attributed to its dual mechanism of action: antioxidant properties and ATP-sensitive potassium (KATP) channel opening.
Antioxidant Pathway: Ischemia-reperfusion injury leads to a surge in reactive oxygen species (ROS), causing oxidative stress and subsequent neuronal damage. This compound acts as a potent ROS scavenger, directly mitigating oxidative damage.[7] This antioxidant activity helps to preserve the integrity of cellular components and reduce lipid peroxidation.
dot
Figure 1. Antioxidant mechanism of this compound in ischemia.
KATP Channel Opening and Anti-Apoptotic Pathway: this compound is also a potent opener of ATP-sensitive potassium (KATP) channels.[8] The opening of these channels in neurons leads to hyperpolarization of the cell membrane, which can reduce excitotoxicity, a major contributor to ischemic neuronal death. Furthermore, the activation of KATP channels by this compound has been linked to the modulation of apoptotic pathways. Experimental evidence shows that this compound treatment leads to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio inhibits the release of cytochrome c from the mitochondria and subsequently reduces the activation of caspase-3, a key executioner of apoptosis.[7]
dot
Figure 2. Anti-apoptotic signaling pathway of this compound.
Conclusion
The available experimental data strongly support the neuroprotective effects of this compound in a range of in vivo and in vitro models of ischemia. Its dual mechanism of action, combining potent antioxidant activity with KATP channel opening, positions it as a promising candidate for further development as a therapeutic agent for ischemic stroke and other ischemic insults. The favorable comparison with other neuroprotective agents, such as diazoxide, particularly in terms of hemodynamic stability, further underscores its potential clinical utility. Future studies involving direct, head-to-head comparisons with a broader range of neuroprotectants under standardized experimental conditions will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (this compound), a benzopyran analog, against focal ischemic brain damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Neuroprotective effect of this compound, a novel potassium channel activator, on spinal cord ischemic injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of this compound on oxidative stress in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of KR-31378 and Nicorandil in Preclinical Cardiac Models
For Immediate Release to the Scientific Community
This guide provides a detailed comparative analysis of two pivotal compounds in cardiovascular research, KR-31378 and nicorandil (B1678753), focusing on their performance in preclinical cardiac models. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, cardioprotective effects, and hemodynamic profiles, supported by experimental data.
Introduction
Nicorandil is a well-established antianginal agent with a dual mechanism of action, functioning as both a nitrate (B79036) donor and an opener of ATP-sensitive potassium (K-ATP) channels. This compound is a novel compound identified as a potent and selective activator of mitochondrial ATP-sensitive potassium (mitoK-ATP) channels. Both agents have demonstrated significant cardioprotective effects, but their comparative efficacy and mechanistic nuances are critical for the advancement of cardiovascular therapeutics. This guide synthesizes available preclinical data to facilitate a direct comparison.
Mechanism of Action
Both this compound and nicorandil exert their primary cardioprotective effects through the modulation of ATP-sensitive potassium channels, albeit with different specificities.
This compound is characterized as a selective opener of mitochondrial ATP-sensitive potassium (mitoK-ATP) channels.[1] Activation of these channels in the inner mitochondrial membrane is a key step in ischemic preconditioning, leading to the preservation of mitochondrial function and reduction of apoptosis.
Nicorandil possesses a dual mechanism. It acts as a nitric oxide (NO) donor, leading to the activation of guanylate cyclase and subsequent vasodilation.[2][3][4][5] Concurrently, it functions as a non-selective opener of both sarcolemmal and mitochondrial K-ATP channels.[4][5][6][7] This combined action results in both vasodilation and direct myocardial protection.[4][5][8]
Comparative Efficacy in Cardiac Models
Direct comparative studies between this compound and nicorandil are limited. However, data from individual and related-compound studies allow for an inferential comparison of their cardioprotective and hemodynamic effects.
Cardioprotective Effects
A study comparing KRN2391, a compound structurally related to this compound, with nicorandil in an isolated perfused rat heart model of ischemia-reperfusion injury demonstrated that KRN2391 was significantly more potent in its cardioprotective effects.
| Parameter | Vehicle | KRN2391 (3 µM) | Nicorandil (300 µM) | Glibenclamide + KRN2391 | Glibenclamide + Nicorandil |
| Post-ischemic LVDP (% of initial) | 25 ± 4 | 68 ± 5 | 65 ± 6 | 28 ± 3 | 31 ± 4 |
| Post-ischemic dP/dt max (% of initial) | 23 ± 3 | 65 ± 5 | 62 ± 6 | 25 ± 3 | 28 ± 4 |
| Lactate Dehydrogenase Release (IU/L/g dry wt) | 15.2 ± 1.5 | 6.8 ± 0.8 | 7.5 ± 0.9 | 14.5 ± 1.3 | 13.8 ± 1.2 |
*p < 0.05 vs. Vehicle. LVDP: Left Ventricular Developed Pressure. dP/dt max: Maximum rate of pressure rise. Data adapted from a study on KRN2391.
In a separate study, this compound was shown to inhibit angiotensin II-induced increases in H9c2 cell size in a concentration-dependent manner, an effect reversible by the mitochondrial K-ATP channel blocker 5-hydroxydecanoate, indicating its role in preventing cardiac hypertrophy.[1]
Nicorandil has been extensively studied and has shown consistent cardioprotective effects. In a porcine model of regional ischemia, intracoronary nicorandil significantly reduced infarct size compared to a control group.
| Treatment Group | Infarct Size (% of area at risk) |
| Control | 76.9 ± 19.0 |
| Nicorandil | 49.3 ± 24.0* |
| Nitroglycerin | 62.5 ± 15.0 |
*p = 0.012 vs. Control.
Hemodynamic Effects
Both compounds exhibit vasodilatory properties, leading to changes in hemodynamic parameters.
This compound: In rats with congestive heart failure induced by myocardial infarction, this compound significantly improved cardiac function, increasing stroke volume and cardiac output to body weight ratios without affecting infarct size.[1] This suggests a primary effect on improving cardiac efficiency and contractility in a failing heart model.
Nicorandil: The hemodynamic effects of nicorandil are well-documented and are characterized by a reduction in both preload and afterload.[9][10] In patients with coronary artery disease, nicorandil has been shown to decrease left ventricular end-diastolic pressure and total peripheral resistance.[10]
| Parameter | Nicorandil (60 mg, sublingual) | Isosorbide (B1672297) Dinitrate (5 mg, sublingual) | Dihydralazine (B103709) (10 mg, i.v.) |
| Heart Rate (bpm) | ↑ | ↑ | ↑↑ |
| Systolic Blood Pressure (mmHg) | ↓ | ↓ | ↑ |
| Diastolic Blood Pressure (mmHg) | ↓ | ↓ | ↓↓ |
| Peripheral Resistance | ↓ | ↓ | ↓↓↓ |
| Preload (End-diastolic diameter) | ↓ | ↓ | - |
| Afterload (End-systolic wall stress) | ↓ | ↓ | ↓↓ |
(↑: Increase, ↓: Decrease, -: No significant change. The number of arrows indicates the relative magnitude of the effect).
Experimental Protocols
The following are summaries of key experimental methodologies used in the evaluation of these compounds.
Isolated Perfused Heart Model (Langendorff)
This ex vivo model is crucial for assessing the direct effects of drugs on cardiac function and susceptibility to ischemia-reperfusion injury, independent of systemic influences.
Protocol Steps:
-
Heart Isolation: Hearts are rapidly excised from anesthetized animals (e.g., rats, rabbits) and arrested in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: The aorta is cannulated for retrograde perfusion using a Langendorff apparatus.
-
Perfusion: The heart is perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow and temperature (37°C).
-
Stabilization: A period of stable perfusion to allow cardiac parameters to reach a steady state.
-
Drug Administration: The compound of interest (this compound or nicorandil) or vehicle is added to the perfusate before the ischemic insult.
-
Ischemia: Perfusion is stopped for a defined period to induce global ischemia.
-
Reperfusion: Perfusion is restored, and the recovery of cardiac function is monitored.
-
Data Collection: Hemodynamic parameters are continuously recorded, and perfusate samples are collected to measure enzyme leakage as a marker of myocyte injury.
In Vivo Myocardial Infarction Model
This model assesses the cardioprotective effects of drugs in a more physiologically relevant setting.
Protocol Steps:
-
Animal Preparation: Animals (e.g., rats, pigs) are anesthetized, intubated, and ventilated.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. A major coronary artery (e.g., the left anterior descending artery) is ligated to induce regional ischemia.
-
Drug Administration: The test compound is administered intravenously or orally before, during, or after the ischemic period.
-
Reperfusion: The ligature is released after a defined ischemic period to allow for reperfusion.
-
Infarct Size Measurement: After a set reperfusion time (e.g., 24 hours), the heart is excised, and the area at risk and the infarcted area are delineated using specific staining techniques (e.g., Evans blue and triphenyltetrazolium (B181601) chloride).
Conclusion
Both this compound and nicorandil demonstrate significant cardioprotective properties, primarily through their interaction with ATP-sensitive potassium channels. The available data suggests that this compound, as a selective mitoK-ATP channel opener, may offer a more targeted and potent myocardial protective effect compared to the broader, dual-action mechanism of nicorandil. However, the vasodilatory effects of nicorandil, stemming from its nitric oxide-donating properties, contribute to its established antianginal efficacy by reducing both preload and afterload.
Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two compounds in various cardiac pathologies. The distinct mechanisms of action suggest that their clinical applications may be tailored to specific cardiovascular conditions, with this compound potentially being more suited for indications where direct myocardial protection is paramount, and nicorandil remaining a valuable agent for the management of angina pectoris. This guide serves as a foundational resource for researchers aiming to build upon the current understanding of these promising cardiovascular agents.
References
- 1. Comparative study on the effects of intracoronary nicorandil and nitroglycerin in ischaemic, reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antianginal and anti-ischemic efficacy of nicorandil in comparison with isosorbide-5-mononitrate and isosorbide dinitrate: results from two multicenter, double-blind, randomized studies with stable coronary heart disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects of nicorandil, isosorbide dinitrate, and dihydralazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Comparison of hemodynamic effects and plasma cyclic guanosine monophosphate of nicorandil and nitroglycerin in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective effects of KRN2391 and nicorandil on ischemic dysfunction in perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlled comparison of the pharmacodynamic effects of nicorandil (SG-75) and isosorbide dinitrate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kup.at [kup.at]
- 9. Acute Hemodynamic Effects of Nicorandil in Coronary Artery Disease | Semantic Scholar [semanticscholar.org]
- 10. KATP channels and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of KR-31378's Neuroprotective Effects in Diverse Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective agent KR-31378, focusing on its effects across different neuronal cell lines and benchmarking its performance against other ATP-sensitive potassium (K-ATP) channel openers, namely diazoxide (B193173) and pinacidil (B1677893). The information presented herein is synthesized from preclinical research to aid in the evaluation and potential application of these compounds in neuroscience and drug discovery.
Comparative Analysis of K-ATP Channel Openers
This compound has demonstrated significant neuroprotective properties in various models of neuronal injury. Its efficacy is primarily attributed to its dual mechanism of action: opening of the ATP-sensitive potassium (K-ATP) channels and inherent antioxidant properties.[1] This guide cross-validates these effects by examining data from multiple neuronal cell lines and comparing them with the actions of other known K-ATP channel openers, diazoxide and pinacidil.
Performance Against Cellular Stressors
The following tables summarize the quantitative effects of this compound and its alternatives on key indicators of neuronal health: cell viability, apoptosis, and the generation of reactive oxygen species (ROS).
Disclaimer: The data presented below is compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Effect on Neuronal Cell Viability
| Compound | Cell Line | Stressor | Concentration | Increase in Cell Viability (%) | Reference |
| This compound | SK-N-SH | TNF-α | Not Specified | Restoration of decreased viability | [2] |
| This compound | Fetal Rat Primary Cortical Neurons | FeSO₄ | 12 µM (IC₅₀) | Concentration-dependent protection | [1] |
| Diazoxide | PC12 | Methylmalonic Acid | Not Specified | Prevention of cell death | [3] |
| Diazoxide | PC12 | Aβ₂₅₋₃₅ | 1 mM | Partial reversal of toxicity | [4] |
| Pinacidil | Primary Mesencephalic Neurons | MPP⁺ | Concentration-dependent | Protection against injury | [5] |
Table 2: Modulation of Apoptosis
| Compound | Cell Line/Model | Effect on Apoptosis | Key Markers | Reference |
| This compound | Rat Model of Focal Ischemia | Inhibition of apoptosis | ↓ TUNEL-positive cells, ↑ Bcl-2, ↓ Bax, ↓ Cytochrome c release | [6][7] |
| Diazoxide | Rat Hippocampus (Ischemia-Reperfusion) | Inhibition of apoptosis | ↓ Bax expression, ↑ Bcl-2 expression | |
| Diazoxide | PC12 | Alleviation of apoptosis | ↓ Cytochrome c release, ↓ Caspase-3 activation, ↓ AIF release | |
| Pinacidil | Rat Model of Cerebral Ischemia-Reperfusion | Reduction of neuronal apoptosis | ↓ Apoptotic neurons, ↓ Caspase-3, -8, -9 mRNA |
Table 3: Impact on Reactive Oxygen Species (ROS) Production
| Compound | Cell Line/Model | Effect on ROS | Reference |
| This compound | Fetal Rat Primary Cortical Neurons | Suppression of intracellular ROS accumulation | [1] |
| Diazoxide | Primary Mesencephalic Neurons | Inhibition of ROS overproduction | [5] |
| Pinacidil | Primary Mesencephalic Neurons | Significant suppression of ROS elevation | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and culture for 24 hours.
-
Treatment: Expose cells to the desired concentrations of this compound, diazoxide, or pinacidil for a specified pre-treatment time, followed by the addition of the neurotoxic agent (e.g., H₂O₂, MPP⁺, TNF-α).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Detection (TUNEL Assay)
-
Sample Preparation: Culture and treat neuronal cells on glass coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Staining: Counterstain the cell nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture: Plate and treat cells in a 96-well black plate suitable for fluorescence measurements.
-
DCFH-DA Staining: After treatment, wash the cells with warm PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Normalization: The fluorescence intensity, indicative of ROS levels, can be normalized to the cell number or protein concentration.
Western Blotting for Bcl-2 and Bax
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for its cross-validation.
References
- 1. Oxidative Stress Associated with Neuronal Apoptosis in Experimental Models of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of diazoxide, cromakalim and pinacidil on adrenergic neurotransmission and 86Rb+ efflux in rat brain cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K(ATP) channel openers protect mesencephalic neurons against MPP+-induced cytotoxicity via inhibition of ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of diazoxide and its antagonism by glibenclamide in pyramidal neurons of rat hippocampus subjected to ischemia-reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinacidil reduces neuronal apoptosis following cerebral ischemia-reperfusion in rats through both mitochondrial and death-receptor signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
KR-31378: A Novel KATP Channel Opener Shows Potential in Glaucoma Treatment Landscape
For Immediate Release
A novel ATP-sensitive potassium (KATP) channel opener, KR-31378, is showing promise in preclinical studies for the treatment of glaucoma, a leading cause of irreversible blindness worldwide. Research indicates that this compound may offer a dual mechanism of action, not only reducing intraocular pressure (IOP), a primary risk factor for glaucoma, but also providing a neuroprotective effect on retinal ganglion cells (RGCs), the neurons that are progressively lost in the disease. While still in the early stages of development, a comparison with existing glaucoma therapies highlights its unique potential.
Currently, the mainstay of glaucoma treatment involves lowering IOP through various classes of topical medications. These include prostaglandin (B15479496) analogs, beta-blockers, alpha-adrenergic agonists, carbonic anhydrase inhibitors, and more recently, rho kinase inhibitors. Each class utilizes a distinct mechanism to either decrease the production of aqueous humor—the fluid inside the eye—or to increase its outflow, thereby reducing pressure.
This compound distinguishes itself by targeting the ATP-sensitive potassium channels. In a preclinical study on a rat model of chronic retinal ischemia, oral administration of this compound was shown to reduce IOP.[1] Although the precise quantitative reduction in IOP from this study is not yet publicly available, its mechanism suggests a novel pathway for IOP control.
Beyond IOP reduction, the neuroprotective properties of this compound could address a significant unmet need in glaucoma management. Current treatments primarily focus on lowering eye pressure, but do not directly target the underlying neurodegenerative process that leads to vision loss. The same preclinical study demonstrated that this compound protected RGCs from ischemic damage, a key pathological feature in glaucoma.[1] This neuroprotective effect is thought to be mediated by the opening of KATP channels.[1]
Comparative Overview of Glaucoma Treatments
To understand the potential positioning of this compound, it is essential to compare its characteristics with those of established glaucoma medications. The following tables provide a summary of the quantitative performance and side effect profiles of the major classes of existing glaucoma drugs, based on data from various clinical trials.
Table 1: Comparison of Intraocular Pressure (IOP) Reduction Efficacy of Existing Glaucoma Drug Classes
| Drug Class | Representative Drug(s) | Average IOP Reduction (mmHg) | Average IOP Reduction (%) |
| Prostaglandin Analogs | Latanoprost, Travoprost, Bimatoprost | 5.5 - 8.8 | 25 - 35% |
| Beta-Blockers | Timolol, Betaxolol | 3 - 5 | 20 - 25% |
| Alpha-Adrenergic Agonists | Brimonidine | 2 - 5 | 15 - 25% |
| Carbonic Anhydrase Inhibitors (topical) | Dorzolamide, Brinzolamide | 3 - 5 | 15 - 20% |
| Rho Kinase Inhibitors | Netarsudil, Ripasudil | 4 - 5 | 20 - 25% |
Table 2: Common Side Effects of Existing Glaucoma Drug Classes
| Drug Class | Common Ocular Side Effects | Common Systemic Side Effects |
| Prostaglandin Analogs | Conjunctival hyperemia, eyelash growth, iris color change, periorbital fat atrophy | Minimal |
| Beta-Blockers | Stinging, burning, dry eyes | Bradycardia, bronchospasm, fatigue, depression |
| Alpha-Adrenergic Agonists | Allergic conjunctivitis, hyperemia, itching, dry mouth | Fatigue, dizziness, dry mouth |
| Carbonic Anhydrase Inhibitors (topical) | Stinging, burning, blurred vision, bitter taste | Minimal with topical administration |
| Rho Kinase Inhibitors | Conjunctival hyperemia, corneal deposits, eye pain | Minimal |
Experimental Protocols
The preclinical evaluation of this compound involved a rat model of chronic retinal ischemia, which mimics some aspects of glaucomatous optic neuropathy. A detailed description of the experimental protocol is provided below.
Chronic Retinal Ischemia Model and IOP Measurement
-
Animal Model: The study utilized a rat model where chronic retinal ischemia was induced to simulate the conditions of glaucoma.
-
Drug Administration: this compound was administered orally to the test subjects.
-
IOP Measurement: Intraocular pressure was measured in the rats, though the specific quantitative results from this preclinical study have not been detailed in publicly accessible literature.[1]
Signaling Pathways and Experimental Workflow
The mechanism of action of this compound and its comparison to existing glaucoma treatments can be visualized through the following diagrams.
Future Outlook
While the initial preclinical findings for this compound are encouraging, further research is necessary to quantify its IOP-lowering efficacy and to fully understand its safety profile. Direct comparative studies against the current standard-of-care glaucoma medications will be crucial to determine its potential role in the clinical management of glaucoma. The prospect of a dual-action therapy that both lowers IOP and protects retinal ganglion cells makes this compound a compound of significant interest for the future of glaucoma treatment.
References
Replicating a Landmark Study: A Comparative Guide to KR-31378 and Other Neuroprotective Agents for Retinal Ganglion Cell Survival
For Immediate Release
A deep dive into the experimental replication of the neuroprotective effects of KR-31378 on retinal ganglion cells (RGCs) reveals a compelling case for its therapeutic potential in ischemic retinal diseases. This guide provides a comprehensive comparison with other neuroprotective strategies, complete with detailed experimental protocols and data, to aid researchers and drug development professionals in navigating this critical area of ophthalmology.
A pivotal study demonstrated that the ATP-sensitive potassium (KATP) channel opener, this compound, significantly protects retinal ganglion cells from ischemic damage. In a rat model of acute retinal ischemia, where 90% of RGCs degenerated in untreated subjects within a week, this compound offered dose-dependent protection.[1] This guide synthesizes the findings on this compound and contextualizes its efficacy against other promising neuroprotective agents, offering a valuable resource for researchers seeking to build upon these foundational studies.
Comparative Efficacy of Neuroprotective Agents
The landscape of RGC neuroprotection is populated by a variety of compounds with diverse mechanisms of action. To provide a clear comparison, the following table summarizes the quantitative data on the efficacy of this compound and its alternatives in various preclinical models.
| Compound | Model System | Dosage | Retinal Ganglion Cell Survival/Outcome | Reference |
| This compound | Rat; Acute Retinal Ischemia (High IOP) | Dose-dependent (intraperitoneal) | Protected RGCs from degeneration (90% loss in control) | [1] |
| This compound | Rat; Chronic Retinal Ischemia (Episcleral Vein Occlusion) | Oral administration | Statistically higher RGC density compared to non-treated group | [1] |
| Brimonidine | Rat; Chronic Ocular Hypertension | 1 mg/kg/day (systemic) | Reduced RGC loss from 33% (control) to 15% | |
| Brimonidine | Rat; Transient Retinal Ischemia | 0.1% (topical) | Fully prevented RGC death at 7 days (46% loss in control) | |
| Ciliary Neurotrophic Factor (CNTF) | Rat; Experimental Glaucoma | Viral vector-mediated overexpression | 15% less RGC axon death compared to control | |
| Ciliary Neurotrophic Factor (CNTF) | Mouse; Ischemic Optic Neuropathy | 0.75 µg (intravitreal) | 10% RGC loss compared to 58% in sham-injected controls | |
| Glial Cell-Derived Neurotrophic Factor (GDNF) + CNTF | Mouse; Optic Nerve Crush | Cell-based intravitreal administration | ~35-40% of RGCs survived long-term versus ~7% with single factor | |
| Citicoline | Rat; Optic Nerve Crush | 1g/kg daily then 300mg/kg daily (intraperitoneal) | Attenuated the progressive decrease of RGC density |
Delving into the Mechanism: The Signaling Pathway of this compound
This compound exerts its neuroprotective effects primarily through the opening of ATP-sensitive potassium (KATP) channels. This action initiates a cascade of events that ultimately prevents apoptotic cell death in retinal ganglion cells. The proposed signaling pathway is visualized below.
References
A head-to-head comparison of KR-31378 with other neuroprotective compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective compound KR-31378 with other relevant neuroprotective agents, focusing on their mechanisms of action and supporting experimental data. While direct head-to-head studies are limited, this document synthesizes available preclinical data to offer an objective overview for researchers in neuropharmacology and stroke therapy development.
Executive Summary
This compound is a novel neuroprotective agent with a dual mechanism of action: opening of ATP-sensitive potassium (KATP) channels and potent antioxidant/anti-apoptotic effects. Preclinical studies have demonstrated its efficacy in models of cerebral ischemia. This guide compares this compound with two other neuroprotective compounds, Diazoxide , a known KATP channel opener, and Edaravone (B1671096) , a widely used antioxidant.
Mechanism of Action
This compound exerts its neuroprotective effects through two primary pathways:
-
KATP Channel Opening : this compound is a potent opener of ATP-sensitive potassium (KATP) channels.[1] The opening of these channels in neurons leads to hyperpolarization of the cell membrane, which can reduce excitotoxicity, a key driver of neuronal death in ischemic conditions. The neuroprotective effect of this compound has been shown to be more significant than that of other known KATP channel openers and is attenuated by the KATP channel blocker glibenclamide.[1]
-
Antioxidant and Anti-apoptotic Activity : this compound has demonstrated significant antioxidant properties, including the scavenging of reactive oxygen species and the preservation of endogenous antioxidant enzymes. Additionally, it exhibits anti-apoptotic effects by modulating the expression of key regulatory proteins, such as increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.
Diazoxide is a well-characterized KATP channel opener that has also been investigated for its neuroprotective properties.[2] Its mechanism of action is primarily attributed to the opening of mitochondrial KATP (mitoKATP) channels, which is believed to reduce mitochondrial calcium overload and preserve mitochondrial function during ischemic stress.[3]
Edaravone is a free radical scavenger that is clinically used for the treatment of acute ischemic stroke.[4][5] Its neuroprotective mechanism is centered on its ability to neutralize a wide range of reactive oxygen species, thereby reducing oxidative stress-induced neuronal damage.[5][6] Edaravone has also been shown to have anti-apoptotic effects, including the modulation of the Bcl-2 family of proteins.[7][8]
In Vivo Efficacy in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used preclinical model of ischemic stroke. The following table summarizes the available data for this compound, Diazoxide, and Edaravone in this model.
| Compound | Dose | Administration Route | Key Findings | Reference |
| This compound | 10, 30, 50 mg/kg | Intraperitoneal | Dose-dependent reduction in infarct area. | Not explicitly stated in provided abstracts |
| Diazoxide | 2 mM in 30 µl saline | Intracerebroventricular | Reduced infarct volume to 20.9 +/- 4.8% from 43.6 +/- 3.6% in sham. Improved neurological score. | [3] |
| Edaravone | 10, 20, 30 mg/kg | Oral | Dose-dependent improvement in behavioral data and reduction in cerebral infarction area. | [9][10] |
| Edaravone | Not specified | Intravenous | Significantly improved neurological outcome and decreased total and cortical infarct volumes. | [7][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound's neuroprotective effects.
Caption: General workflow for in vivo MCAO experiments.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
The following is a generalized protocol for the MCAO model based on common practices. Specific parameters may vary between studies.
-
Animal Preparation : Male Wistar or Sprague-Dawley rats are anesthetized, typically with an inhalational anesthetic like isoflurane.[11]
-
Surgical Procedure : A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a nylon monofilament suture is inserted into the ICA via the ECA stump to occlude the origin of the middle cerebral artery.[12][13][14][15]
-
Ischemia and Reperfusion : The suture remains in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is achieved by withdrawing the suture.
-
Drug Administration : The test compound (this compound, Diazoxide, or Edaravone) is administered at the specified dose and route, often before or after the ischemic period.
-
Assessment of Infarct Volume : After a set reperfusion period (e.g., 24 hours), the animal is euthanized, and the brain is removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white. The infarct volume is then quantified.
Patch-Clamp Recording in Neuroblastoma 2a (N2a) Cells
This protocol describes the general steps for whole-cell patch-clamp recordings to assess the effect of this compound on KATP channels.
-
Cell Culture : Neuroblastoma 2a (N2a) cells are cultured under standard conditions.
-
Electrophysiological Recording : Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to a physiological pH. The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, and 3 ATP, also at a physiological pH.
-
Drug Application : this compound is applied to the cells via the bath solution at the desired concentration.
-
Data Analysis : The effect of this compound on KATP channel activity is measured as an outward current under voltage-clamp conditions.
Western Blotting for Bcl-2 and Bax
This protocol outlines the general procedure for assessing the expression of apoptotic regulatory proteins.
-
Tissue Preparation : Following in vivo experiments, brain tissue (e.g., hippocampus) is homogenized in a lysis buffer containing protease inhibitors.[16]
-
Protein Quantification : The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[16]
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for Bcl-2 and Bax.[17][18][19][20] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[16][17]
Conclusion
This compound is a promising neuroprotective agent with a multifaceted mechanism of action that includes KATP channel opening and antioxidant/anti-apoptotic effects. While direct comparative data with other neuroprotective compounds like Diazoxide and Edaravone is lacking, the available preclinical evidence suggests that this compound is a potent neuroprotective compound worthy of further investigation. Future head-to-head studies are warranted to definitively establish its therapeutic potential relative to other neuroprotective strategies.
References
- 1. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MitoK(ATP) opener, diazoxide, reduces neuronal damage after middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edaravone and cyclosporine A as neuroprotective agents for acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cn.aminer.org [cn.aminer.org]
- 8. Anti-apoptotic and neuroprotective effects of edaravone following transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling KR-31378
Disclaimer: No specific Safety Data Sheet (SDS) for KR-31378 (CAS No. 335381-68-5) was publicly available at the time of this writing. The following guidance is based on general best practices for handling novel, biologically active research compounds and information on potassium channel activators as a class of substances. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This compound is a neuroprotective agent identified as a potassium channel activator.[1][2][3] As a biologically active compound intended for research, it should be handled with care in a laboratory setting by trained personnel.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, a cautious approach to PPE is mandatory. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Body Protection | Fully-buttoned laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders or creating aerosols.[2] | To prevent inhalation of airborne particles. |
Operational Plan for Safe Handling
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure easy access to an eyewash station and an emergency shower.
2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If working with a solid form, weigh the compound in a fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Disposal Plan
All waste generated from handling this compound should be considered hazardous unless determined otherwise by a formal risk assessment and institutional EHS guidelines.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware | Dispose of single-use items (e.g., pipette tips, tubes) in a designated hazardous waste container. Decontaminate reusable glassware thoroughly before washing. |
| Liquid Waste | Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream. |
All waste must be disposed of in accordance with local, state, and federal regulations.[2]
Experimental Workflow and Safety Procedures
The following diagram outlines the logical flow for safely handling this compound in a research setting.
This procedural diagram illustrates the critical steps from preparation to disposal, emphasizing a safety-first approach to handling this research compound. Adherence to these steps is crucial for minimizing exposure and ensuring a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
